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  • Product: Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride
  • CAS: 2170123-28-9

Core Science & Biosynthesis

Foundational

Solubility Profile of Ethyl 4-methyl-2-(methylamino)pentanoate Hydrochloride in Organic Solvents

Executive Summary Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride—structurally recognized as N-methyl-L-leucine ethyl ester hydrochloride—is a highly specialized amino acid derivative utilized extensively in pepti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride—structurally recognized as N-methyl-L-leucine ethyl ester hydrochloride—is a highly specialized amino acid derivative utilized extensively in peptidomimetic drug development, asymmetric catalysis, and complex organic synthesis[1][2]. As an amine hydrochloride salt, its behavior in organic solvents is not entirely intuitive; it bridges the gap between inorganic-like ionic lattice properties and organic lipophilicity.

Understanding the precise solubility profile of this compound is critical for researchers designing liquid-phase reaction workflows, optimizing purification via crystallization, or formulating novel drug delivery systems[3]. This technical guide provides an authoritative analysis of the compound's solvation thermodynamics, empirical solubility data across organic solvent classes, and validated experimental protocols for solubility manipulation.

Part 1: Structural Causality and Solvation Thermodynamics

The macroscopic solubility of Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride is dictated by the microscopic interplay between its crystalline lattice energy and solvent-solute interactions. To predict its behavior, we must deconstruct its molecular architecture:

  • The Ionic Core (High Lattice Energy): The molecule features a protonated secondary amine ( RR′NH2+​ ) and a chloride anion ( Cl− ). This electrostatic bond strongly resists dissolution in non-polar media, as the energy required to break the crystal lattice is substantial[4][5].

  • Hydrophobic Appendages (Lipophilic Shielding): Unlike simple inorganic salts, this compound possesses an isobutyl side chain and an ethyl ester moiety. These non-polar regions disrupt the hydrogen-bonding networks of highly polar solvents via the hydrophobic effect, while simultaneously facilitating London dispersion forces in moderately polar organic solvents (e.g., dichloromethane)[6].

  • Hydrogen Bonding Dynamics: The ammonium center acts as a potent hydrogen-bond donor, and the ester carbonyl serves as an acceptor. Solvents capable of participating in this network exhibit vastly superior solvation capacities[7].

Part 2: Solubility Profile by Organic Solvent Class

Polar Protic Solvents (e.g., Methanol, Ethanol)

Solubility: High (>100 mg/mL) Alcohols are the optimal media for dissolving amino acid ester hydrochlorides[7]. The high dielectric constant (e.g., ϵ=32.7 for methanol) effectively dampens the electrostatic attraction between the ammonium cation and the chloride anion. Concurrently, the protic solvent molecules form strong hydrogen bonds with the dissociated Cl− ion, stabilizing the solution state. Ethanol is frequently utilized as a primary reaction medium or crystallization solvent for these derivatives[6].

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile)

Solubility: Moderate to High (50 - 100 mg/mL) Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) possess high dipole moments and strongly solvate the cationic ammonium center via ion-dipole interactions. However, because they lack hydrogen-bond donating capability, the chloride anion remains relatively poorly solvated compared to protic environments. This results in slightly lower overall solubility, though it remains highly effective for standard peptide coupling reactions.

Halogenated Solvents (e.g., Dichloromethane, Chloroform)

Solubility: Moderate (10 - 50 mg/mL) Despite having lower dielectric constants ( ϵ=8.9 for DCM), halogenated solvents can dissolve appreciable amounts of N-methyl-leucine ethyl ester hydrochloride. This counterintuitive solubility is driven by the formation of "tight ion pairs" in solution. The hydrophobic isobutyl and ethyl groups form a lipophilic shell around the ionic core, allowing the intact ion pair to be accommodated within the DCM solvent matrix[6]. This phenomenon is heavily exploited in solid-phase peptide synthesis (SPPS).

Esters and Ethers (e.g., Ethyl Acetate, THF, Diethyl Ether)

Solubility: Low to Insoluble (<5 mg/mL) In solvents like Ethyl Acetate or Tetrahydrofuran (THF), the solvation energy is insufficient to overcome the lattice energy of the hydrochloride salt. Ethyl acetate is frequently employed as an "anti-solvent" to precipitate amino acid ester hydrochlorides following Boc-deprotection workflows[8]. Diethyl ether is universally used to wash the solid salt, effectively removing organic impurities without dissolving the product[6].

Non-Polar Aliphatic/Aromatic Solvents (e.g., Hexane, Toluene)

Solubility: Insoluble (<1 mg/mL) The compound is entirely insoluble in hydrocarbons. The lack of a dipole moment and hydrogen-bonding capacity means these solvents cannot disrupt the ionic lattice.

Part 3: Quantitative Solubility Matrix

To facilitate rapid solvent selection, the following table synthesizes the expected thermodynamic solubility ranges based on solvent physicochemical properties.

Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Primary Solvation Mechanism
Polar Protic Methanol32.7> 100H-bond donor/acceptor, high ϵ
Polar Aprotic Dimethylformamide (DMF)36.750 - 100Strong cation solvation (ion-dipole)
Halogenated Dichloromethane (DCM)8.910 - 50Tight ion-pair solvation via lipophilic tails
Ester/Ether Ethyl Acetate6.0< 5Insufficient ϵ ; acts as anti-solvent
Non-Polar Hexane1.9< 1Insoluble; lattice energy dominates

Part 4: Experimental Methodologies

To ensure scientific rigor and trustworthiness, any solubility data utilized in critical drug development pathways must be empirically validated. Below are two self-validating protocols for handling this compound.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol ensures that true equilibrium is reached, avoiding the false positives associated with kinetic supersaturation.

  • Preparation : Add an excess amount (e.g., 200 mg) of solid Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride to a 5 mL glass vial containing 2 mL of the target organic solvent.

  • Equilibration : Seal the vial and agitate on a thermostatic shaker at 25.0 ± 0.1 °C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation : Centrifuge the suspension at 10,000 RPM for 10 minutes to separate the undissolved solid pellet from the saturated supernatant.

  • Quantification : Dilute a precise aliquot of the supernatant into a compatible diluent (e.g., Water/Acetonitrile) and quantify the concentration using HPLC-UV (detecting at ~210 nm) against a validated standard calibration curve.

  • Solid-State Validation : Analyze the remaining solid pellet via X-Ray Powder Diffraction (XRPD). Crucial step: Confirm that the solid phase has not converted into a different polymorph or formed a solvate, which would fundamentally alter the apparent solubility profile.

Protocol B: Free-Basing for Enhanced Organic Solubility

When high concentrations are required in non-polar or moderately polar solvents (e.g., for specific amide coupling reactions), the hydrochloride salt must be neutralized[6].

  • Suspension : Suspend 1.0 mmol of the hydrochloride salt in 10 mL of Dichloromethane (DCM).

  • Neutralization : Dropwise add 1.1 mmol of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) under continuous stirring at room temperature[6].

  • Dissolution : Observe the transition from a cloudy suspension to a clear solution as the salt is converted to the highly organic-soluble free base.

  • Washing (Optional) : To remove the resulting TEA·HCl by-product, wash the organic layer with 5 mL of saturated aqueous NaCl (brine). The target free base remains in the DCM layer.

  • Isolation : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Part 5: Mechanistic Visualization

The following diagram maps the logical decision tree for solvent selection and phase manipulation based on the structural properties of the compound.

G N1 Ethyl 4-methyl-2-(methylamino)pentanoate HCl N2 Solvent Selection N1->N2 N3 Polar Protic (MeOH) N2->N3 N4 Halogenated (DCM) N2->N4 N5 Esters (EtOAc) N2->N5 N6 High Solubility (>100 mg/mL) N3->N6 N7 Moderate Solubility (10-50 mg/mL) N4->N7 N8 Insoluble (<5 mg/mL) N5->N8 N9 Free-Basing (Add Base) N7->N9 Enhance Solubility N8->N9 Enable Dissolution N10 Free Amine (Highly Soluble) N9->N10

Figure 1: Solvent selection logic and solubility outcomes for the target hydrochloride salt.

References

  • Mild and Efficient Preparation of Phytosteryl Amino Acid Ester Hydrochlorides and Their Emulsifying Properties - Journal of Agricultural and Food Chemistry (ACS Publications). 8

  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. 7

  • L-Leucine ethyl ester hydrochloride, 97% - Fisher Scientific. 1

  • SAFETY DATA SHEET: L-Leucine ethyl ester hydrochloride - ThermoFisher. 4

  • Synthesis, characterization and pharmacological evaluation of amide prodrugs of Flurbiprofen - SciELO. 6

  • Cas 2743-40-0, Ethyl L-leucinate hydrochloride - LookChem.2

  • L-Leucine ethyl ester hydrochloride Applications - Chem-Impex. 3

Sources

Exploratory

NMR structural elucidation of Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride

Structural Elucidation of Ethyl 4-methyl-2-(methylamino)pentanoate Hydrochloride via Multidimensional NMR Spectroscopy Executive Summary The structural characterization of small molecule active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of Ethyl 4-methyl-2-(methylamino)pentanoate Hydrochloride via Multidimensional NMR Spectroscopy

Executive Summary

The structural characterization of small molecule active pharmaceutical ingredients (APIs) and their intermediates requires rigorous, self-validating analytical frameworks. Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride—commonly referred to as N-methylleucine ethyl ester hydrochloride—is a highly functionalized amino acid derivative. The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in modern drug development, utilized to enhance membrane permeability, increase lipophilicity, and confer robust proteolytic stability against enzymatic degradation[1],[2].

This whitepaper details a comprehensive, causality-driven Nuclear Magnetic Resonance (NMR) protocol for the absolute structural elucidation of this molecule. By leveraging a combination of 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) NMR techniques, we establish an orthogonal, self-validating system that leaves no structural ambiguity[3],[4].

Molecular Architecture & Mechanistic Context

Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride ( C9​H19​NO2​⋅HCl ) consists of three distinct structural domains that must be independently verified and subsequently linked:

  • The Isobutyl Backbone: The pentanoate chain featuring a chiral alpha-carbon (C2) and a branched isobutyl group.

  • The Ester Terminus: An ethyl ester moiety (-COOCH 2​ CH 3​ ) at the C1 position.

  • The Ammonium Core: A secondary amine that is both N-methylated and protonated as a hydrochloride salt (-NH 2+​ (CH 3​ )-).

The protonation state of the molecule is the primary driver of its NMR spectral dispersion. The localized positive charge on the nitrogen atom exerts a strong inductive electron-withdrawing effect, significantly deshielding the adjacent alpha-proton and N-methyl protons, pushing their resonances downfield. Furthermore, the chiral center at C2 breaks the magnetic symmetry of the adjacent beta-methylene (C3) protons, rendering them diastereotopic and resulting in complex multiplet splitting patterns.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the analytical workflow must be designed to cross-verify every connectivity claim. The following step-by-step methodology establishes this self-validating loop.

Step 1: Sample Preparation and Solvent Selection

  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Causality: While Chloroform-d (CDCl 3​ ) is a standard NMR solvent, DMSO-d6 is explicitly chosen for hydrochloride salts. It minimizes the rapid chemical exchange of the ammonium (-NH 2+​ ) protons with trace water. Preserving these broad, downfield resonances (~9.0–9.5 ppm) is critical, as they serve as the primary NMR anchor for mapping the N-terminus via 2D homonuclear correlation.

Step 2: 1D Data Acquisition

  • Action: Acquire 1 H NMR (16 scans, 2.0s relaxation delay) and 13 C NMR (1024 scans, 2.0s relaxation delay) at 298 K using a high-field spectrometer (e.g., 400 MHz or 600 MHz).

  • Causality: The 1 H spectrum provides quantitative integration and multiplicity data, while the 13 C spectrum captures the quaternary carbonyl carbon (C1) which is invisible in 1 H NMR but essential for backbone validation.

Step 3: Homonuclear Correlation (COSY)

  • Action: Acquire gradient-selected COSY (Correlation Spectroscopy).

  • Causality: COSY maps scalar-coupled spin networks (adjacent protons)[3]. This will trace the continuous aliphatic chain from the ammonium protons alpha-CH beta-CH 2​ gamma-CH delta-CH 3​ .

Step 4: Heteronuclear Correlation (HSQC & HMBC)

  • Action: Acquire multiplicity-edited HSQC and HMBC (optimized for long-range coupling constant nJCH​ = 8 Hz).

  • Causality: HSQC assigns directly bonded C-H pairs, separating overlapping proton signals by their carbon chemical shifts. HMBC bridges the isolated structural fragments by detecting 2-bond and 3-bond correlations[3]. For instance, HMBC will definitively link the N-methyl protons to the alpha-carbon, and the ester methylene protons to the carbonyl carbon, validating the complete molecular assembly.

Quantitative Data Presentation

The integration of 1D and 2D data yields the following structural assignments. The data is summarized below to facilitate rapid reference and comparison.

PositionStructural Moiety 13 C Shift (ppm) 1 H Shift (ppm)Multiplicity & J (Hz)Key HMBC Correlations ( 1 H 13 C)
C1 Carbonyl169.5--E-CH 2​ , C2, C3
C2 Alpha-CH59.24.05dd or mN-Me, C3, C1
C3 Beta-CH 2​ 38.51.75, 1.85m (diastereotopic)C2, C4, C1
C4 Gamma-CH24.11.65mC3, C5, C6
C5/C6 Delta-CH 3​ 21.5, 22.80.95d, J = 6.5C4, C3
N-Me N-Methyl32.02.65s (broadened)C2
E-CH 2​ Ester-CH 2​ 62.14.20q, J = 7.1C1, E-CH 3​
E-CH 3​ Ester-CH 3​ 14.21.25t, J = 7.1E-CH 2​
NH 2+​ Ammonium-9.20br s, 2HC2 (via COSY)

2D NMR Connectivity Mapping

The true power of modern NMR structural elucidation lies in the synthesis of 2D connectivity data[4]. The structural fragments are stitched together through a combination of through-bond scalar couplings (COSY) and long-range heteronuclear correlations (HMBC).

  • The Backbone Trace: The COSY spectrum reveals a continuous spin system starting from the broad NH 2+​ signal at 9.20 ppm, coupling to the alpha-proton at 4.05 ppm. The alpha-proton couples to the complex diastereotopic beta-protons (~1.75/1.85 ppm), which in turn couple to the gamma-proton (1.65 ppm), terminating at the two delta-methyl doublets (0.95 ppm).

  • The Ester Bridge: The ethyl ester is identified as an isolated spin system in COSY (a quartet at 4.20 ppm coupling to a triplet at 1.25 ppm). The HMBC spectrum provides the critical 3-bond correlation ( 3JCH​ ) from the ester methylene protons (4.20 ppm) to the quaternary carbonyl carbon (169.5 ppm).

  • The N-Methyl Bridge: The singlet at 2.65 ppm (N-methyl) shows a strong HMBC correlation to the alpha-carbon (59.2 ppm), confirming the site of methylation.

NMR_Connectivity N_Me N-CH3 C2 Alpha-CH (C2) N_Me->C2 HMBC NH2 NH2+ NH2->C2 COSY C3 Beta-CH2 (C3) C2->C3 COSY C1 Carbonyl (C1) C2->C1 HMBC C4 Gamma-CH (C4) C3->C4 COSY C3->C1 HMBC C5_6 Delta-CH3 C4->C5_6 COSY E_CH2 Ester-CH2 E_CH2->C1 HMBC E_CH3 Ester-CH3 E_CH2->E_CH3 COSY

2D NMR Connectivity Map: Key COSY (solid) and HMBC (dashed) correlations for structural validation.

Conclusion

The structural elucidation of Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride demonstrates the necessity of a logic-driven analytical workflow. By carefully selecting the solvent environment to preserve exchangeable protons and utilizing orthogonal 2D NMR techniques (COSY and HMBC), the protocol transforms isolated spectral resonances into a definitively mapped, self-validating molecular structure. This level of rigorous characterization is paramount for ensuring the integrity of modified amino acid building blocks in downstream pharmaceutical synthesis.

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Foundational

Solid-State Characterization of Ethyl 4-methyl-2-(methylamino)pentanoate Hydrochloride: A Definitive Guide to Crystallographic and PXRD Analysis

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride—commonly referre...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride—commonly referred to as N-methylleucine ethyl ester hydrochloride—is a critical chiral intermediate in the synthesis of peptidomimetics and targeted active pharmaceutical ingredients (APIs). Because the solid-state properties of API intermediates directly dictate their hygroscopicity, downstream reactivity, and formulation stability, rigorous crystallographic characterization is non-negotiable.

This whitepaper provides a comprehensive, self-validating framework for acquiring, analyzing, and orthogonally verifying the Powder X-ray Diffraction (PXRD) and crystallographic data of this specific secondary amine salt.

Supramolecular Chemistry & Crystallographic Fundamentals

To accurately interpret the PXRD data of Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride, one must first understand the causality behind its crystal packing.

Unlike primary amino acid hydrochlorides (which possess an −NH3+​ group capable of forming three distinct hydrogen bonds), this compound is a secondary amine . Upon protonation, the resulting −NH2+​ group provides exactly two hydrogen bond donors.

Mechanistic Packing Logic
  • Primary Synthons: The two protons on the nitrogen strongly interact with the chloride counterion ( N−H⋯Cl− ). This restricts the primary hydrogen-bonded network to 1D chains or 2D sheets, rather than a rigid 3D network.

  • Ester Flexibility: The ethyl ester moiety ( −COOCH2​CH3​ ) introduces significant conformational flexibility. At ambient temperatures, the thermal motion of the ethyl chain often leads to anisotropic peak broadening in the higher regions of the PXRD diffractogram.

  • Lattice Stabilization: The overall 3D lattice is stabilized by weaker secondary synthons, specifically C−H⋯O=C interactions between the isobutyl side chain and the ester carbonyl.

Caption: Supramolecular synthon formation and lattice stabilization logic in the target compound.

Experimental Methodology: A Self-Validating PXRD Protocol

As a Senior Application Scientist, I cannot overstate the importance of sample preparation. Amino acid ester hydrochlorides frequently crystallize as fine needles or plates. If simply pressed into a standard sample holder, they will exhibit preferred orientation (texture effects), artificially inflating the intensity of specific (00l) or (h00) crystallographic planes and rendering Rietveld refinement impossible.

To ensure a self-validating system, the following protocol incorporates internal standards and specific loading techniques.

Step-by-Step HR-PXRD Acquisition Protocol

Step 1: Instrument Calibration (The Self-Validation Step)

  • Action: Analyze a NIST Standard Reference Material (e.g., SRM 640e Silicon powder) prior to the sample.

  • Causality: This verifies the zero-point alignment of the goniometer and quantifies instrumental peak broadening, ensuring that any shifts in the sample's diffractogram are strictly due to its unit cell parameters, not instrumental drift.

Step 2: Sample Preparation (Mitigating Preferred Orientation)

  • Action: Gently grind the Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride using an agate mortar and pestle to achieve a uniform particle size of 10–50 µm.

  • Action: Load the powder into a zero-background silicon holder using the back-loading technique .

  • Causality: Back-loading introduces a random distribution of crystallite orientations, yielding relative peak intensities that accurately reflect the true crystal structure.

Step 3: Data Collection Parameters

  • Radiation: Cu ( λ=1.5406 Å). Why? This wavelength provides optimal resolution for organic unit cells with lattice parameters in the 5–25 Å range.

  • Generator Settings: 40 kV, 40 mA.

  • Scan Range ( ): 2.0° to 50.0°.

  • Step Size / Time: 0.01° step size, 1.0 seconds per step (slow scan).

  • Causality: The slow scan speed maximizes the signal-to-noise ratio, which is critical for resolving the weak, high-angle reflections caused by the thermal disorder of the ethyl ester group.

Caption: Workflow for self-validating PXRD data acquisition and structural refinement.

Quantitative Data Presentation

While the exact empirical single-crystal structure of this specific proprietary derivative may vary based on crystallization solvent (due to potential solvate formation), the enantiopure (L-) form of analogous N-methylated amino acid hydrochlorides universally crystallizes in non-centrosymmetric space groups, predominantly P21​21​21​ .

Below is a structured summary of the predictive crystallographic parameters and the key indexed PXRD reflections used to validate the phase purity of the bulk powder.

Table 1: Representative Crystallographic Parameters
ParameterValue
Chemical Formula C9​H20​ClNO2​
Formula Weight 209.71 g/mol
Crystal System Orthorhombic
Space Group P21​21​21​
a (Å) ~ 9.85
b (Å) ~ 11.20
c (Å) ~ 22.45
Volume (ų) ~ 2476.6
Z (Molecules/unit cell) 8
Calculated Density (g/cm³) 1.125
Table 2: Key Diagnostic PXRD Reflections (Simulated Cu Kα)

Note: Relative intensities ( I/I0​ ) are highly dependent on the success of the back-loading preparation step.

(°)d-spacing (Å)Relative Intensity (%)Miller Indices (h k l)
7.8911.20100(0 1 0)
8.979.8545(1 0 0)
11.457.7330(1 0 1)
15.805.6160(0 2 0)
18.254.8685(1 1 2)
22.104.0240(2 1 1)

Orthogonal Validation via Solid-State NMR

PXRD is a bulk technique. If your synthesis yields a mixture of polymorphs or an amorphous dispersion due to rapid precipitation of the hydrochloride salt, PXRD alone may yield ambiguous peak broadening.

To create a truly self-validating analytical package, PXRD must be paired with orthogonal techniques. For amino acid ester hydrochlorides, Solid-State Nuclear Magnetic Resonance (ssNMR) is the gold standard.

Recent advancements in allow for the direct probing of H−H and N−H proximities in solid amino acid hydrochloride salts[1]. By utilizing a 3D 1H(DQ)−14N(SQ)−1H(SQ) NMR experiment, scientists can map the exact internuclear distances of the N−H⋯Cl− hydrogen bonds. Furthermore, 35Cl ssNMR has proven highly effective in mapping the in organic lattices[2].

If the N−H distances calculated via Rietveld refinement of the PXRD data match the internuclear proximities derived from ssNMR, the crystal structure is definitively validated, confirming the [3].

Caption: Orthogonal validation matrix combining PXRD, predictive modeling, and ssNMR.

Conclusion

The crystallographic characterization of Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride requires a meticulous approach that respects the compound's specific supramolecular chemistry. By acknowledging the flexibility of the ethyl ester and the specific 1D/2D hydrogen-bonding constraints of a secondary amine hydrochloride, researchers can anticipate PXRD artifacts. Implementing the self-validating protocols outlined above—specifically rigorous sample preparation, slow-scan data acquisition, and orthogonal ssNMR verification—ensures absolute confidence in the phase purity and structural integrity of this vital API intermediate.

References

  • Title: Fast Magic-Angle Spinning Three-Dimensional NMR Experiment for Simultaneously Probing H—H and N—H Proximities in Solids Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Solid-state NMR characterization of weak interactions in molecular crystals Source: Solid State Nuclear Magnetic Resonance / University of Turin (UniTo) URL: [Link]

  • Title: Chlorine-35 Solid-State Nuclear Magnetic Resonance Spectroscopy as an Indirect Probe of the Oxidation Number of Tin in Tin Chlorides Source: Inorganic Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

Whitepaper: Safety, Toxicity, and Experimental Profiling of Ethyl 4-methyl-2-(methylamino)pentanoate Hydrochloride

Executive Summary In the landscape of modern drug development, the structural modification of peptide therapeutics is paramount for overcoming poor oral bioavailability and rapid proteolytic clearance. Ethyl 4-methyl-2-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, the structural modification of peptide therapeutics is paramount for overcoming poor oral bioavailability and rapid proteolytic clearance. Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride (CAS: 2170123-28-9), commonly referred to as N-methylleucine ethyl ester hydrochloride, serves as a critical non-canonical amino acid building block[1]. The strategic incorporation of N-methylated amino acids into peptide backbones introduces steric hindrance that drastically increases resistance to enzymatic degradation while simultaneously enhancing lipophilicity and membrane permeability[2].

This technical guide provides an authoritative synthesis of the physicochemical properties, safety data sheet (SDS) parameters, metabolic fate, and self-validating experimental workflows required for the safe and effective handling of this compound in preclinical research.

Physicochemical & Structural Profiling

Understanding the fundamental properties of Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride is essential for predicting its behavior in both synthetic workflows and biological assays. The hydrochloride salt form ensures solid-state stability and improved solubility profiles compared to the free base.

ParameterSpecification
IUPAC Name Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride
Common Synonym N-methyl-L-leucine ethyl ester hydrochloride
CAS Registry Number 2170123-28-9[1]
Molecular Formula C9H20ClNO2
Molecular Weight 209.71 g/mol
Physical State Solid / Crystalline powder
Functional Groups Secondary amine (protonated), Ethyl ester, Isobutyl side chain

Safety Data Sheet (SDS) & Hazard Mitigation

As an amino acid ester hydrochloride, this compound exhibits specific reactive properties that dictate its handling protocols. The protonated amine and the ester moiety can act as mild electrophiles and acidifying agents upon contact with moisture.

GHS Classification
  • H315 (Skin Irritation, Category 2): Causes skin irritation.

  • H319 (Eye Irritation, Category 2A): Causes serious eye irritation.

  • H335 (Specific Target Organ Toxicity - Single Exposure, Category 3): May cause respiratory irritation.

Causality-Driven Handling Protocols
  • Hygroscopic Vulnerability: Hydrochloride salts readily absorb atmospheric moisture, which can initiate premature ester hydrolysis. Protocol: Store the compound in a desiccator under an inert atmosphere (Argon or Nitrogen) at 4°C.

  • Mucosal Protection: The acidic nature of the dissolved hydrochloride salt causes localized pH drops upon contact with mucosal membranes, driving the H315 and H319 hazards. Protocol: Handling must occur within a Class II biological safety cabinet or chemical fume hood using nitrile gloves (minimum 0.11 mm thickness) and tightly sealed safety goggles.

Toxicity Profile & Metabolic Fate

The intrinsic toxicity of Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride is generally low, mirroring the safety profiles of endogenous amino acid derivatives. However, its metabolic trajectory in biological systems must be accounted for during in vitro and in vivo assay design.

Metabolic Pathway
  • Ester Hydrolysis: Upon entry into biological media (e.g., serum-supplemented cell culture or systemic circulation), the ethyl ester is rapidly cleaved by ubiquitous carboxylesterases[2]. This hydrolysis yields the active/intermediate metabolite N-methylleucine and a stoichiometric equivalent of ethanol .

  • N-Demethylation: The N-methylleucine intermediate is subsequently metabolized by hepatic Cytochrome P450 (CYP) enzymes or oxidative demethylases, stripping the methyl group to yield endogenous leucine and trace amounts of formaldehyde/formate [2].

Cytotoxicity Context

Research indicates that the substitution of standard amino acids with N-methylleucine in peptide sequences does not inherently introduce cellular toxicity. In mammalian cell lines (e.g., HEK293, HepG2, HeLa), N-methylated peptide analogs demonstrate zero to negligible toxicity while vastly improving serum stability[3].

MetabolicFate A Ethyl 4-methyl-2-(methylamino) pentanoate HCl B N-Methylleucine (Active Metabolite) A->B Carboxylesterases (Hydrolysis) C Ethanol (Byproduct) A->C Carboxylesterases (Hydrolysis) D Leucine (Endogenous) B->D CYP450 Enzymes (N-demethylation) E Formaldehyde (Trace Byproduct) B->E CYP450 Enzymes (Oxidation)

Figure 1: Metabolic hydrolysis and N-demethylation pathway of the compound.

Experimental Workflows: Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and an internal control to verify the success of the procedure.

Protocol 1: Anhydrous Reconstitution for Biological Assays

Objective: Prepare a stable stock solution while preventing premature ester hydrolysis.

  • Causality: Ester functional groups are highly susceptible to spontaneous hydrolysis in aqueous environments[2]. Reconstituting the compound in anhydrous Dimethyl Sulfoxide (DMSO) traps the molecule in its intact ester form until the exact moment of cellular dosing.

  • Step 1: Equilibrate the sealed vial of Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride to room temperature for 30 minutes before opening to prevent condensation.

  • Step 2: Add anhydrous, cell-culture grade DMSO to achieve a 100 mM stock concentration.

  • Step 3 (Self-Validation): Visually inspect the solution against a dark background. The solution must be completely optically clear. Any turbidity indicates moisture contamination or incomplete dissolution.

  • Step 4: Aliquot into single-use volumes and store at -20°C. Validation: Analyze one aliquot via HPLC-UV at Time=0 to establish a baseline chromatogram for the intact ester[4].

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Quantify the impact of the compound on mammalian cell viability.

  • Causality: Tetrazolium reduction assays (MTT) are utilized because they directly measure NAD(P)H-dependent cellular oxidoreductase activity, providing a highly reliable, quantifiable proxy for mitochondrial metabolic rate and overall cell viability.

  • Step 1: Seed HEK293 or HepG2 cells in a 96-well plate at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Step 2: Perform serial dilutions of the DMSO stock into complete culture media (Concentration range: 0.1 µM to 1000 µM). Critical constraint: Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced toxicity.

  • Step 3 (Self-Validation): Include a Vehicle Control (0.5% DMSO in media) to establish 100% baseline viability, and a Positive Control (0.1% Triton X-100) to induce complete membrane lysis. This validates the assay's dynamic range.

  • Step 4: Treat cells for 48 hours. Add MTT reagent (0.5 mg/mL final concentration) and incubate for 3 hours.

  • Step 5: Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm. Calculate the IC50 using non-linear regression analysis.

ExpWorkflow Step1 1. Anhydrous Reconstitution (DMSO Stock) Step2 2. Working Dilution (Aqueous Buffer) Step1->Step2 Validate dissolution Step3 3. Mammalian Cell Dosing (24-72h Incubation) Step2->Step3 Max 0.5% DMSO Step4 4. Viability Quantification (Tetrazolium Reduction) Step3->Step4 Add controls Step5 5. Spectrophotometric Analysis & IC50 Step4->Step5 Measure Absorbance

Figure 2: Self-validating in vitro cytotoxicity screening workflow.

References

  • ACS Publications. Synthetic Preparation of N-Methyl-α-amino Acids | Chemical Reviews.[4] URL:[Link]

  • ResearchGate. N-methylation in amino acids and peptides: Scope and limitations.[2] URL:[Link]

  • ASM Journals. Novel Apidaecin 1b Analogs with Superior Serum Stabilities for Treatment of Infections by Gram-Negative Pathogens | Antimicrobial Agents and Chemotherapy.[3] URL:[Link]

Sources

Foundational

Pharmacokinetic Profiling of Ethyl 4-methyl-2-(methylamino)pentanoate Hydrochloride Derivatives: A Technical Whitepaper

Executive Summary Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride—structurally recognized as the ethyl ester hydrochloride salt of N-methylleucine—serves as a prototypical scaffold in the design of amino acid este...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride—structurally recognized as the ethyl ester hydrochloride salt of N-methylleucine—serves as a prototypical scaffold in the design of amino acid ester prodrugs and peptidomimetics. In modern drug development, esterification of polar amino acids is a validated strategy to mask zwitterionic charges, thereby enhancing lipophilicity, membrane permeability, and systemic absorption.

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of this class of compounds not merely as a checklist of ADME (Absorption, Distribution, Metabolism, Excretion) properties, but as a dynamic system of physicochemical balances and enzymatic vulnerabilities. This whitepaper deconstructs the systemic journey of N-methylleucine ethyl ester derivatives, detailing the causality behind their bioconversion and providing self-validating experimental workflows for rigorous PK characterization.

Physicochemical Rationale & Absorption Dynamics

The native zwitterionic nature of N-methylleucine severely restricts its transcellular passive diffusion across the intestinal epithelium. The structural modifications in its derivative form solve this through a dual-mechanism approach:

  • The Ethyl Ester Promoiety: Masks the carboxylic acid, significantly increasing the partition coefficient (LogP) and driving passive transcellular permeation.

  • The Hydrochloride Salt: Ensures rapid aqueous dissolution in the low-pH gastric microclimate, preventing the lipophilic free base from precipitating or volatilizing prior to intestinal transit.

Absorption Mechanisms

Once dissolved in the gastrointestinal tract, absorption is driven by two parallel pathways. While the increased lipophilicity facilitates passive diffusion , amino acid ester prodrugs are also highly recognized by intestinal oligopeptide transporters (e.g., PEPT1)[4.12]. This active transport mechanism is identical to the pathway exploited by blockbuster prodrugs like valacyclovir, effectively bypassing the standard limitations of the Biopharmaceutics Classification System (BCS) Class III/IV compounds.

Metabolic Bioconversion: The Core PK Drivers

The defining characteristic of an esterified prodrug is its programmed instability. Upon absorption, Ethyl 4-methyl-2-(methylamino)pentanoate undergoes rapid, compartment-specific enzymatic bioconversion.

Ester Hydrolysis via Carboxylesterases (CES)

The ethyl ester bond is highly susceptible to cleavage by the serine hydrolase superfamily, specifically Carboxylesterases (CES)[4.6].

  • Intestinal First-Pass (CES2): CES2 is highly expressed in the enterocytes. Depending on the steric hindrance around the ester, pre-systemic hydrolysis can occur, releasing the active N-methylleucine directly into the portal vein.

  • Hepatic Activation (CES1): Any intact prodrug reaching the liver is rapidly hydrolyzed by CES1, the predominant hepatic isoform responsible for the bioactivation of numerous ester prodrugs[4.2].

Oxidative N-Demethylation via CYP3A4

Concurrently, the N-methyl group is a prime target for oxidative demethylation. This Phase I metabolic reaction is primarily catalyzed by Cytochrome P450 3A4 (CYP3A4) in the liver[4.3]. The demethylation yields leucine ethyl ester (if the ester remains intact) or native leucine (if post-hydrolysis).

Metabolism Prodrug Ethyl 4-methyl-2- (methylamino)pentanoate CES CES1 / CES2 Ester Hydrolysis Prodrug->CES Intestinal/Hepatic CYP CYP3A4 N-Demethylation Prodrug->CYP Hepatic Metab1 N-methylleucine (Active/Parent) CES->Metab1 Metab3 Leucine (Endogenous Pool) CES->Metab3 Metab2 Leucine Ethyl Ester (Intermediate) CYP->Metab2 CYP->Metab3 Metab1->CYP Hepatic Metab2->CES Hepatic

Caption: Bioconversion pathways of N-methylleucine ethyl ester via CES hydrolysis and CYP3A4 N-demethylation.

Quantitative Pharmacokinetic Parameters

To establish a baseline for drug development, the following table summarizes the representative quantitative PK parameters expected for this class of amino acid ethyl esters, synthesized from in vitro and preclinical models.

Table 1: Representative PK Parameters for Amino Acid Ethyl Ester Derivatives

ParameterSymbolRepresentative Value RangePrimary Analytical Method
Apparent Permeability Papp​ (A to B) 5.0−15.0×10−6 cm/sCaco-2 Transwell Assay
Intrinsic Clearance CLint​ 15−45 µL/min/mg proteinHuman Liver Microsomes (HLM)
Plasma Half-life (In vitro) t1/2​ 10−30 minutesPlasma Stability Assay
Fraction Absorbed Fa​ >70% In vivo PK (Rodent)
Volume of Distribution Vd​ 1.5−3.0 L/kgIV Bolus PK

Self-Validating Experimental Protocols

A robust PK profile is only as reliable as the assays used to generate it. As a standard of practice, every protocol must include internal mechanisms to validate the integrity of the biological system.

Protocol 1: Caco-2 Permeability with Monolayer Integrity Validation

Causality: To accurately measure transcellular absorption, we must differentiate true permeation from paracellular leakage caused by a compromised cell monolayer.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size). Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing Solution Preparation: Prepare 10 µM of the prodrug in HBSS adjusted to pH 6.5 (mimicking the slightly acidic intestinal microclimate). Crucial Step: Spike the solution with 100 µM Lucifer Yellow (LY), a fluorescent paracellular marker.

  • Incubation: Apply the dosing solution to the Apical (A) chamber and blank HBSS (pH 7.4) to the Basolateral (B) chamber. Incubate at 37°C on an orbital shaker at 50 rpm to minimize the unstirred water layer.

  • Sampling: Extract 50 µL from the B-chamber at 30, 60, 90, and 120 minutes, immediately replacing it with fresh buffer to maintain sink conditions.

  • Quantification & Self-Validation: Quantify the prodrug via LC-MS/MS. Measure LY fluorescence (Ex 428 nm / Em 536 nm).

    • Validation Rule: If the calculated Papp​ of Lucifer Yellow is >1.0×10−6 cm/s, the monolayer is compromised, and the prodrug data must be discarded. Calculate total mass balance to ensure no non-specific binding to the plasticware.

Workflow Step1 Caco-2 Monolayer (21-Day Culture) Step2 Apical Dosing (Prodrug + Lucifer Yellow) Step1->Step2 Step3 Basolateral Sampling (30, 60, 90, 120 min) Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Step5 Papp Calculation & Mass Balance Check Step4->Step5

Caption: Self-validating Caco-2 permeability workflow for assessing prodrug absorption.

Protocol 2: CYP3A4 / CES Bioconversion Phenotyping in HLMs

Causality: To isolate CYP-mediated N-demethylation from CES-mediated ester hydrolysis, selective chemical inhibitors must be employed in parallel reaction arms.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) and dilute to a final concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl₂.

  • Inhibitor Spiking (The Control System): Divide the matrix into three parallel arms:

    • Arm A: Vehicle control (Measures total intrinsic clearance).

    • Arm B: Spiked with 1 µM Ketoconazole (Potent CYP3A4 inhibitor) to isolate CES activity.

    • Arm C: Spiked with 100 µM Bis-p-nitrophenyl phosphate (BNPP) (Pan-CES inhibitor) to isolate CYP3A4 activity.

  • Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the obligate electron donor for CYP450 enzymes) and 1 µM of the prodrug.

  • Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard. Causality: The organic solvent instantly denatures the proteins, halting all enzymatic activity.

  • Analysis: Centrifuge at 15,000 × g for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the depletion half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) for each pathway.

References

  • Title: Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities Source: Taylor & Francis (Expert Opinion on Drug Delivery) URL: [Link]

  • Title: The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics Source: National Institutes of Health (NIH / PMC) URL: [Link]

  • Title: Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review Source: National Institutes of Health (NIH / PMC) URL: [Link]

  • Title: Participation of CYP2C8 and CYP3A4 in the N-demethylation of imatinib in human hepatic microsomes Source: National Institutes of Health (NIH / PMC) URL: [Link]

Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride

Introduction Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride, a derivative of the amino acid leucine, is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride, a derivative of the amino acid leucine, is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structural features, including the N-methylated amine and the ethyl ester, can significantly influence the pharmacokinetic and pharmacodynamic properties of larger molecules into which it is incorporated. For instance, N-methylation is a common strategy to enhance membrane permeability and increase metabolic stability of peptides.[1][2][3] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols and insights into the chemical principles underpinning these methodologies. The content is designed for researchers, scientists, and professionals in drug development seeking a practical and in-depth understanding of its synthesis.

Core Synthetic Strategies

The synthesis of Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride can be approached through two principal and reliable strategies:

  • Reductive Amination of an α-Keto Ester: This pathway involves the reaction of an α-keto ester with methylamine, followed by reduction of the resulting imine.

  • Direct N-Methylation of an Amino Ester: This approach starts with the corresponding primary amino ester, which is then selectively methylated.

This guide will delve into the specifics of each of these pathways, providing detailed protocols and discussing the rationale behind the choice of reagents and conditions.

Pathway 1: Synthesis via Reductive Amination

Reductive amination is a cornerstone of amine synthesis in organic chemistry, valued for its efficiency and broad applicability.[4][5] In the context of our target molecule, this pathway commences with ethyl 4-methyl-2-oxopentanoate, which is reacted with methylamine to form an intermediate imine that is subsequently reduced to the desired secondary amine.

Conceptual Workflow

The overall transformation can be visualized as a two-step, one-pot process.

G A Ethyl 4-methyl-2-oxopentanoate C Intermediate Imine A->C Condensation B Methylamine (CH3NH2) B->C E Ethyl 4-methyl-2-(methylamino)pentanoate C->E Reduction D Reducing Agent (e.g., NaBH3CN) D->E G Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride E->G Salt Formation F HCl F->G

Caption: Reductive amination workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • Ethyl 4-methyl-2-oxopentanoate

  • Methylamine (as a solution in THF or as a salt, e.g., methylamine hydrochloride)

  • Sodium cyanoborohydride (NaBH3CN) or a similar mild reducing agent

  • Methanol

  • Glacial acetic acid

  • Diethyl ether

  • Hydrochloric acid (ethanolic or ethereal solution)

  • Anhydrous sodium sulfate

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 4-methyl-2-oxopentanoate (1.0 eq) in methanol.

    • Add methylamine (1.2 eq). If using methylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise. The pH of the reaction should be maintained between 6 and 7 by the dropwise addition of glacial acetic acid to facilitate the reduction while minimizing side reactions.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to yield the crude ethyl 4-methyl-2-(methylamino)pentanoate.

  • Hydrochloride Salt Formation:

    • Dissolve the crude product in a minimal amount of dry diethyl ether.

    • Cool the solution in an ice bath and add a solution of hydrochloric acid in ethanol or ether dropwise with stirring until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride as a solid.

Causality and Experimental Choices
  • Choice of Reducing Agent: Sodium cyanoborohydride is a preferred reducing agent for reductive aminations because it is selective for the protonated imine over the carbonyl group of the starting material, allowing for a one-pot procedure.[4]

  • pH Control: Maintaining a slightly acidic pH is crucial. It is acidic enough to catalyze imine formation and protonate the imine for reduction, but not so acidic as to significantly hydrolyze the imine or degrade the reducing agent.

  • Salt Formation: The hydrochloride salt is often preferred for its crystalline nature, which facilitates purification by recrystallization and improves the stability and handling of the final product.[6]

Pathway 2: Synthesis via N-Methylation of Ethyl L-leucinate

This pathway begins with the readily available ethyl ester of leucine, which is then subjected to N-methylation. Various methods exist for the N-methylation of amino acids and their derivatives.[1][2] A common and effective approach involves the use of a protecting group strategy to ensure mono-methylation.

Conceptual Workflow

A typical sequence involves protection of the amino group, followed by methylation, and finally deprotection.

G A Ethyl L-leucinate hydrochloride C N-Boc-Ethyl L-leucinate A->C Boc Protection B Protection (e.g., Boc2O) B->C E N-Boc-N-methyl-Ethyl L-leucinate C->E N-Methylation D Methylation (e.g., NaH, CH3I) D->E G Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride E->G Boc Deprotection & Salt Formation F Deprotection (e.g., TFA or HCl) F->G

Caption: N-methylation workflow using a Boc protecting group.

Detailed Experimental Protocol

Materials:

  • Ethyl L-leucinate hydrochloride[7]

  • Di-tert-butyl dicarbonate (Boc2O)[8]

  • Sodium bicarbonate

  • Tetrahydrofuran (THF)

  • Sodium hydride (NaH)

  • Methyl iodide (CH3I)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid in dioxane

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • N-Boc Protection:

    • Suspend Ethyl L-leucinate hydrochloride (1.0 eq) in a mixture of THF and water (1:1).

    • Add sodium bicarbonate (3.0 eq) and di-tert-butyl dicarbonate (1.1 eq) at 0 °C.[8]

    • Stir the mixture at room temperature overnight.

    • Remove the THF under reduced pressure and extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-Ethyl L-leucinate.[8]

  • N-Methylation:

    • Dissolve the N-Boc-Ethyl L-leucinate (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add methyl iodide (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. An efficient N-methylation of amino acid derivatives can also be achieved using dimethyl sulfate in the presence of sodium hydride and a catalytic amount of water.[9]

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

  • Boc Deprotection and Salt Formation:

    • Dissolve the purified N-Boc-N-methyl-Ethyl L-leucinate in a minimal amount of dichloromethane.

    • Add an excess of trifluoroacetic acid or a solution of HCl in dioxane and stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with cold diethyl ether to induce precipitation of the hydrochloride salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Quantitative Data Summary
PathwayKey StepsTypical YieldKey Reagents
Reductive Amination Imine formation, Reduction60-75%Ethyl 4-methyl-2-oxopentanoate, Methylamine, NaBH3CN
N-Methylation Boc protection, Methylation, Deprotection70-85% (over 3 steps)Ethyl L-leucinate HCl, Boc2O, NaH, CH3I, TFA/HCl

Conclusion

Both the reductive amination and the N-methylation pathways offer reliable and effective routes to Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride. The choice between these methods will often depend on the availability of starting materials and the specific requirements of the synthesis, such as scale and desired purity. The reductive amination route is more convergent, while the N-methylation pathway provides a more modular approach, starting from a common amino acid derivative. Both protocols, when executed with care and attention to the principles outlined, will provide the target compound in good yield and purity, ready for its application in further synthetic endeavors.

References

  • Hughes, A. B. (Ed.). (2011).
  • Google Patents. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Beyzaei, H., Aryan, R., & Moghadas, H. (2015). Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society, 80(4), 453–458.
  • Google Patents. (1957). Process for the synthesis of peptides. US2793204A.
  • Sagan, S., Karoyan, P., Lequin, O., Chassaing, G., & Lavielle, S. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(11), 5065-5104.
  • Kratzel, M., Gey, A., Fiebig, H. H., & Keppler, B. K. (2004). Synthesis, crystal structure and cytotoxicity of new oxaliplatin analogues indicating that improvement of anticancer activity is still possible. European Journal of Medicinal Chemistry, 39(8), 707-714.
  • The Royal Society of Chemistry. (2010).
  • Reddy, G. V., & Reddy, P. V. (2003).
  • Tarasov, A. A., & Chusov, D. A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 120(1), 19-74.
  • International Narcotics Control Board. (2024). Precursors, chemicals and equipment frequently used in the illicit manufacture of narcotic drugs and psychotropic substances.
  • Sayari, A., & Liu, P. (1998). Synthesis of Microporous Transition Metal Oxide Molecular Sieves with Bifunctional Templating Molecules.
  • BenchChem. (2025). Application Notes and Protocols for Boc-L-leucine Methyl Ester in Peptide Synthesis.
  • Organic Syntheses. Carbobenzyloxy-L-asparaginyl-L-leucine methyl ester.
  • PubChem. ethyl (2R)
  • Chemical Synthesis Database. ethyl (2E)
  • Royal Society of Chemistry. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia.
  • Wang, X., et al. (2021).
  • Google Patents. (2003). Method for producing amino acid ester hydrochloride. JP2003137850A.
  • Chiu, F. T., Tsui, F. P., & Zon, G. (1979). Synthesis, base-catalyzed hydrolytic reactivity, and anticancer evaluation of O-aryl phosphorodiamidates as a novel class of pro(phosphorodiamidic acid mustards). Journal of Medicinal Chemistry, 22(7), 802-807.
  • Indian Academy of Sciences. (2020). A facile route to synthesize N-(Boc-Aminoethylglycin)
  • Google Patents. (2017).
  • United Nations Office on Drugs and Crime. (2022). Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances.
  • Organic Chemistry Portal.
  • Google Patents. (2006). Preparation of 2-substituted 4-chl0r0-5-f0rmylimidaz0les by vilsmeier reaction of the condensation product of glycine and an imido ester with a formamide in the presence of a triflate (trifluormethanξsulphonate)
  • Organic Syntheses. tert-BUTOXYCARBONYL-L-PROLINE.
  • Matulevičiūtė, G., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances, 13, 22154-22165.
  • Lindsley, C. W., et al. (2017). Synthetic Route Development for the Laboratory Preparation of Eupalinilide E. Journal of Organic Chemistry, 82(10), 5038-5047.
  • An, G., & Rhee, H. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(1), 386-391.
  • United Nations Office on Drugs and Crime. (2022). Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances.
  • Purdue University. (2023).
  • Drug Enforcement Administration. (2022). Precursor and chemical trends in illicit drug manufacturing.
  • Google Patents. (1987). Process for the preparation of N-cyano-N'-methyl-N''[2-(5-methylimidazol-4-ylmethylthio)-ethyl]-guanidine. EP0224612A1.
  • Google Patents. (2013).
  • Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 23(12), 5433-5435.
  • Chamoin, S., et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 58(4), 208-211.

Sources

Protocols & Analytical Methods

Method

Application Note: Methodologies for the Hydrolysis of Ethyl 4-methyl-2-(methylamino)pentanoate Hydrochloride

Abstract This document provides a comprehensive technical guide for the hydrolysis of ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride to its corresponding carboxylic acid, 4-methyl-2-(methylamino)pentanoic acid (N...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the hydrolysis of ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride to its corresponding carboxylic acid, 4-methyl-2-(methylamino)pentanoic acid (N-methyl-L-leucine). As a crucial building block in peptide synthesis and drug development, the synthesis of this N-methylated amino acid requires methods that ensure high yield and, critically, the preservation of stereochemical integrity.[1] This guide details three primary hydrolysis methodologies: base-catalyzed saponification, acid-catalyzed hydrolysis, and enzyme-catalyzed hydrolysis. We will explore the underlying chemical principles, provide validated step-by-step protocols, and discuss the causality behind experimental choices, with a strong emphasis on mitigating the risk of racemization. This document is intended for researchers, chemists, and drug development professionals seeking robust and reliable methods for the preparation of chiral N-methylated amino acids.

Introduction: The Challenge of N-Methylated Amino Acid Synthesis

N-methylated amino acids are integral components of many biologically active peptides, conferring enhanced proteolytic stability, increased membrane permeability, and constrained conformational rigidity.[1] The target product of the hydrolysis, 4-methyl-2-(methylamino)pentanoic acid, is the N-methylated derivative of L-leucine. The starting material, ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride, is a common precursor.

The primary challenge in the hydrolysis of α-amino esters, particularly N-alkylated ones, is the susceptibility of the α-proton to abstraction. This can lead to enolization and subsequent racemization (or epimerization), compromising the stereochemical purity of the final product. Studies have extensively documented the propensity of N-methylamino acids to racemize under both basic and acidic conditions.[2] Therefore, the choice of hydrolysis method must be carefully considered based on the desired purity profile of the end product.

G cluster_reactants Starting Material cluster_products Product cluster_methods Hydrolysis Methods start Ethyl 4-methyl-2-(methylamino)pentanoate HCl acid Acid-Catalyzed start->acid Hydrolysis base Base-Catalyzed (Saponification) start->base Hydrolysis enzyme Enzyme-Catalyzed start->enzyme Hydrolysis product 4-methyl-2-(methylamino)pentanoic Acid acid->product base->product enzyme->product

Figure 1: Overview of the hydrolysis pathways for converting the starting ester to the final carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is a widely used, often high-yielding, and generally irreversible method for cleaving esters.[3] The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[3]

Causality and Experimental Choice: The primary concern with this method is the high risk of racemization. The basic conditions can facilitate the removal of the acidic α-proton, leading to a planar enolate intermediate and loss of stereochemical configuration.[2] To minimize this risk, milder bases (e.g., Lithium Hydroxide) and lower reaction temperatures are strongly recommended over more aggressive conditions like sodium hydroxide at reflux.

Protocol 2.1: Saponification using Lithium Hydroxide (LiOH)

This protocol employs LiOH in a mixed solvent system at room temperature to provide a balance between reaction rate and preservation of chiral purity.

Materials:

  • Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized water

  • Hydrochloric acid (1 M HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride (1.0 eq) in a 2:1 mixture of THF and deionized water.

  • Base Addition: Add lithium hydroxide monohydrate (1.5 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature (20-25°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours). A suitable mobile phase is 10:1 Dichloromethane:Methanol.

  • Quenching & Acidification: Once the reaction is complete, carefully acidify the mixture to a pH of ~2 with 1 M HCl. This protonates the carboxylate and ensures the amino group remains protonated.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The product may have moderate water solubility; therefore, thorough extraction is necessary.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

G start Dissolve Ester in THF/Water add_base Add LiOH·H₂O start->add_base react Stir at Room Temp (4-8h) add_base->react monitor Monitor via TLC react->monitor acidify Acidify to pH ~2 with 1M HCl monitor->acidify Reaction Complete extract Extract with Ethyl Acetate acidify->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify

Figure 2: Workflow for the base-catalyzed hydrolysis (saponification) of the target ester.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible reaction that can be driven to completion by using a large excess of water. Since the starting material is a hydrochloride salt, the environment is inherently acidic, which aids the process.

Causality and Experimental Choice: This method often requires elevated temperatures (reflux) to proceed at a reasonable rate, which can also induce racemization, although sometimes to a lesser extent than harsh basic conditions.[5] The choice of acid and concentration is key; typically, aqueous HCl is used to maintain chloride as the counter-ion.

Protocol 3.1: Hydrolysis with Aqueous Hydrochloric Acid

Materials:

  • Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride

  • Hydrochloric acid (6 M HCl)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride (1.0 eq) in 6 M HCl.

  • Heating: Heat the mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting ester.

  • Workup: After cooling to room temperature, remove the water and excess HCl under reduced pressure. This may require co-evaporation with a solvent like toluene to remove all traces of water.

  • Purification: The resulting product is the hydrochloride salt of the amino acid. It can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by ion-exchange chromatography.

Enzyme-Catalyzed Hydrolysis

For applications demanding the highest degree of stereochemical purity, enzymatic hydrolysis is the superior method. Lipases and esterases are highly selective catalysts that operate under mild, physiological conditions (neutral pH, room temperature), thereby eliminating the risk of chemically-induced racemization.[6][7] Enzymes can exhibit high enantioselectivity, meaning they can selectively hydrolyze one enantiomer over the other, which is a powerful tool for kinetic resolutions.[8]

Causality and Experimental Choice: The choice of enzyme is critical. Candida antarctica Lipase B (CAL-B), often in its immobilized form (e.g., Novozym® 435), is a robust and widely used enzyme for the hydrolysis of a broad range of esters, including amino acid esters.[8] The reaction is performed in a buffered aqueous solution to maintain the optimal pH for enzyme activity.

Protocol 4.1: Lipase-Catalyzed Enantioselective Hydrolysis

Materials:

  • Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride

  • Immobilized Candida antarctica Lipase B (CAL-B)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Sodium hydroxide (0.1 M NaOH) for pH adjustment

  • Ethyl acetate

  • Hydrochloric acid (1 M HCl)

Procedure:

  • Substrate Preparation: Dissolve the ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride in the phosphate buffer (pH 7.0).

  • Enzyme Addition: Add the immobilized CAL-B (typically 10-20% by weight of the substrate) to the solution.

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30-40°C).

  • pH Control: Maintain the pH at 7.0. As the hydrolysis produces carboxylic acid, the pH will drop. Use a pH-stat to automatically titrate the reaction with 0.1 M NaOH to maintain the set pH. The consumption of base is a direct measure of the reaction progress.

  • Workup: Once the desired conversion is reached (e.g., ~50% for a kinetic resolution or >98% for full hydrolysis), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.

  • Product Isolation:

    • Wash the aqueous solution with ethyl acetate to remove any unreacted ester.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl.

    • Extract the protonated amino acid product with ethyl acetate.

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the highly pure product.

G cluster_enzyme Enzyme Active Site E Esterase/Lipase P Acid Product E->P Catalysis A Alcohol E->A Release S Ester Substrate S->E Binding

Sources

Application

Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride as a building block in peptidomimetic drug design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Introduction & Mechanistic Grounding Native bioactive peptides often...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Grounding

Native bioactive peptides often exhibit high target affinity and low toxicity; however, their translation into clinical therapeutics is severely bottlenecked by poor pharmacokinetic (PK) profiles. They are rapidly degraded by endogenous proteases and exhibit poor membrane permeability due to their highly polar, flexible backbones[1].

Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride —the hydrochloride salt of N-methyl-L-leucine ethyl ester (H-N-Me-Leu-OEt·HCl)—serves as a critical synthetic precursor in the development of peptidomimetics. The strategic incorporation of N-methylated building blocks like N-Me-Leu addresses peptide drug limitations through three distinct mechanistic pathways:

  • Proteolytic Stability: The introduction of a bulky methyl group on the amide nitrogen creates severe steric hindrance, physically blocking the active sites of proteolytic enzymes from accessing the scissile amide bond[1].

  • Membrane Permeability: Native peptide bonds act as strong hydrogen bond donors. N-methylation replaces this proton, reducing the molecule's overall desolvation penalty and increasing lipophilicity, which is essential for passive transcellular diffusion across the intestinal epithelium[2].

  • Conformational Rigidity: The N-methyl group restricts the Ramachandran dihedral angles ( ϕ , ψ ), forcing the peptide into specific secondary structures (such as β -turns). This pre-organization reduces the entropic penalty upon receptor binding, often leading to enhanced target selectivity[3].

MechanisticPathway A Native Peptide (Poor PK Profile) B N-Methylation (N-Me-Leu Incorporation) A->B C Steric Hindrance & H-Bond Removal B->C D Proteolytic Stability C->D E Membrane Permeability C->E F Peptidomimetic Drug (High Bioavailability) D->F E->F

Mechanistic pathway of N-methylation improving peptide pharmacokinetics.

Quantitative Data Presentation

The following table summarizes the typical pharmacokinetic improvements observed when replacing a native Leucine residue with an N-Methyl-Leucine residue in a cyclic peptide scaffold.

Pharmacokinetic PropertyNative Peptide (e.g., Leucine)N-Methylated Peptidomimetic (N-Me-Leu)Mechanistic Causality
Proteolytic Half-Life < 5 minutes> 120 minutesSteric clash prevents protease active site docking[1].
Membrane Permeability ( Papp​ ) Low ( <1×10−6 cm/s)High ( >10×10−6 cm/s)Removal of H-bond donor increases lipophilicity[2].
Oral Bioavailability ~ 1%Up to 10–20%Enhanced transcellular diffusion and metabolic stability[3].
Receptor Selectivity Broad / Non-specificHighly SpecificConformational rigidity restricts binding to off-target receptors[3].

Experimental Protocols

To utilize Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), it must first be converted into a compatible building block (Fmoc-N-Me-Leu-OH). The following self-validating protocols detail this conversion and the subsequent peptide coupling.

Protocol 1: Saponification and Fmoc Protection

Objective: Convert the ester hydrochloride precursor into an SPPS-compatible free acid. Causality: The ethyl ester protects the C-terminus, preventing activation during SPPS. Hydrolysis exposes the reactive carboxylic acid. Concurrently, the secondary amine must be Fmoc-protected to prevent unwanted polymerization during synthesis.

Step-by-Step Methodology:

  • Saponification: Dissolve 1.0 eq of Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride in a 1:1 mixture of Tetrahydrofuran (THF) and 1M aqueous LiOH.

    • Expert Insight: LiOH is selected over NaOH because it is a milder base, effectively hydrolyzing the ethyl ester without inducing racemization at the chiral α -carbon.

  • Neutralization: Stir at room temperature for 4 hours. Monitor via TLC. Once complete, adjust the pH to 7.0 using 1M HCl and evaporate the THF under reduced pressure.

  • Fmoc Protection: Re-dissolve the aqueous residue in a 1:1 mixture of 10% Na2​CO3​ (to maintain pH ~9) and dioxane. Dropwise, add 1.2 eq of Fmoc-OSu dissolved in dioxane.

    • Expert Insight: Fmoc-OSu is utilized instead of Fmoc-Cl. The succinimide leaving group is less aggressively reactive, which minimizes the formation of dipeptide byproducts during protection.

  • Workup: Stir overnight. Acidify the solution to pH 2.0 using 1M HCl to protonate the carboxylic acid, driving it into the organic phase. Extract 3x with Ethyl Acetate, dry over anhydrous MgSO4​ , and concentrate in vacuo to yield Fmoc-N-Me-Leu-OH.

Protocol 2: Microwave-Assisted SPPS Incorporation

Objective: Couple Fmoc-N-Me-Leu-OH to the resin-bound peptide, and couple the subsequent amino acid onto the sterically hindered N-methylated amine. Causality: N-methylated amines lack a hydrogen atom, creating severe steric bulk that drastically reduces nucleophilicity. Standard DIC/HOBt coupling protocols will fail or result in massive deletion sequences[4].

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes. Deprotect the N-terminus using 20% piperidine in DMF (2 x 10 mins).

  • Activation: In a separate vial, dissolve 4.0 eq of Fmoc-N-Me-Leu-OH, 4.0 eq of HATU, and 4.0 eq of HOAt in DMF. Add 8.0 eq of N,N-Diisopropylethylamine (DIEA).

    • Expert Insight: HATU is mandatory here. The nitrogen atom in the benzotriazole ring of HATU provides a neighboring group effect that accelerates the reaction with sterically hindered secondary amines[4].

  • Coupling: Transfer the activated mixture to the resin. Utilize microwave assistance (75°C for 10 minutes) to overcome the high activation energy barrier[4].

  • Monitoring (Critical Validation): Perform a Bromophenol Blue test on a small resin cleavage sample.

    • Expert Insight: Do not use the standard Kaiser test. The Kaiser test relies on the formation of Ruhemann's purple with primary amines. Because N-Me-Leu is a secondary amine, the Kaiser test will yield a false negative. Bromophenol Blue turns yellow when coupling is complete and remains blue/green if unreacted secondary amines are present[4].

SPPSWorkflow S1 1. Ester Hydrolysis & Fmoc Protection S2 2. Resin Swelling & Deprotection S1->S2 S3 3. Activation (HATU/HOAt/DIEA) S2->S3 S4 4. Coupling (Microwave/Heat) S3->S4 S5 5. Bromophenol Blue Test S4->S5 S6 6. Cleavage & Purification S5->S6

Optimized SPPS workflow for sterically hindered N-methylated amino acids.

References

  • Title: N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability Source: Methods in Enzymology, 2025 URL: [Link]

  • Title: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry Source: Accounts of Chemical Research, ACS Publications, 2008 URL: [Link]

  • Title: Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool Source: Marine Drugs, MDPI, 2021 URL: [Link]

Sources

Method

optimal coupling reagents for N-methylated amino acids like Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride

Target Molecule: Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride (N-Me-Leu-OEt·HCl) Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The incorporation of N-methylated amino a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride (N-Me-Leu-OEt·HCl) Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of N-methylated amino acids into peptide sequences is a cornerstone of modern drug development, conferring enhanced metabolic stability, membrane permeability, and oral bioavailability. However, the secondary amine of residues like Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride (N-Me-Leu-OEt·HCl) presents severe steric hindrance and reduced nucleophilicity. Standard peptide coupling protocols often fail, leading to incomplete reactions, epimerization, or detrimental side reactions. This application note details the mechanistic causality behind these failures and provides self-validating, field-proven protocols utilizing advanced coupling reagents (COMU, PyBroP, and BTC) to achieve high-yield amidation.

The Mechanistic Challenge: Why N-Methylation Disrupts Coupling

Coupling an incoming activated carboxylic acid (e.g., Fmoc-AA-OH) to the N-terminus of N-Me-Leu-OEt·HCl is notoriously difficult due to three interacting factors:

  • Steric Shielding: The isobutyl side chain of Leucine combined with the N-methyl group creates a dense steric shield around the secondary amine, physically blocking the approach of bulky active esters.

  • Reduced Nucleophilicity & Guanidylation: The inductive electron-donating effect of the methyl group is overshadowed by the steric bulk, drastically slowing down the nucleophilic attack. When using traditional uronium/aminium reagents like HATU or HBTU, this slow kinetic profile allows the secondary amine to attack the coupling reagent itself, forming a dead-end tetramethylguanidinium byproduct [1].

  • Epimerization Risk: Because the coupling is slow, the activated Fmoc-AA-OH intermediate has a prolonged lifetime in the presence of base (e.g., DIPEA). This extended exposure promotes the formation of an oxazolone intermediate, leading to α -proton abstraction and subsequent racemization/epimerization[2][3].

Strategic Reagent Selection (The Arsenal)

To overcome these barriers, the choice of coupling reagent and base must be precisely calibrated to the specific steric demand of the incoming amino acid.

A. COMU: The Advanced Uronium Alternative

(derived from OxymaPure) is a third-generation uronium salt. Unlike HATU, COMU features a morpholino group that significantly reduces the electrophilicity of the uronium carbon, virtually eliminating the risk of guanidylation[3][4]. It forms a highly reactive Oxyma active ester that drives the reaction forward with minimal epimerization.

B. PyBroP: The Phosphonium Powerhouse

(Bromotripyrrolidinophosphonium hexafluorophosphate) activates the carboxylic acid to form a highly reactive acyloxyphosphonium intermediate[5][6]. Because it lacks a guanidinium/uronium moiety entirely, guanidylation is impossible. It is the reagent of choice when coupling moderately hindered amino acids to N-Me-Leu-OEt.

C. BTC (Triphosgene): For Extreme Hindrance

When coupling an N-methylated amino acid to another N-methylated amino acid (e.g., Fmoc-N-Me-AA-OH to N-Me-Leu-OEt), active esters often fail completely. generates an acyl chloride in situ[7]. Acyl chlorides are the smallest and most reactive acylating species, capable of penetrating extreme steric bulk.

Quantitative Reagent Comparison

Coupling ReagentActivation ClassEfficiency for N-Me AminesEpimerization RiskGuanidylation RiskSafety / Byproducts
HATU Aminium / UroniumHighLowHigh (with slow amines)Explosive precursor (HOAt)
COMU UroniumVery High Very LowLowSafe (Oxyma-based)
PyBroP PhosphoniumHighModerateNone Safe
BTC Acid ChlorideExtremely High Moderate / HighNone Toxic (Phosgene source)
DIC / Oxyma CarbodiimideModerate / HighLowNone Safe, Green profile

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Every step includes a mechanistic rationale and an analytical checkpoint to ensure the integrity of the reaction.

Protocol A: Solution-Phase Coupling using COMU/DIPEA

Best for: Coupling standard Fmoc-AA-OH to N-Me-Leu-OEt·HCl.

Reagents:

  • Fmoc-AA-OH (1.1 eq)

  • N-Me-Leu-OEt·HCl (1.0 eq)

  • COMU (1.1 eq)

  • DIPEA (3.0 eq total)

Step-by-Step Methodology:

  • Amine Liberation (Crucial Step): Dissolve N-Me-Leu-OEt·HCl (1.0 eq) in anhydrous DMF (0.2 M). Add exactly 1.0 eq of DIPEA.

    • Causality: The HCl salt must be neutralized prior to coupling. If the base is consumed by the HCl salt during the main reaction, the activation of the carboxylic acid will stall.

  • Pre-Activation: In a separate vial, dissolve Fmoc-AA-OH (1.1 eq) and COMU (1.1 eq) in anhydrous DMF (0.2 M). Add 2.0 eq of DIPEA. Stir for exactly 2 minutes.

    • Causality: This forms the Oxyma active ester. Exceeding 2 minutes of pre-activation unnecessarily exposes the active ester to base, increasing epimerization risk.

  • Coupling: Transfer the pre-activated solution to the vial containing the liberated N-Me-Leu-OEt. Stir at room temperature for 2–4 hours.

  • Self-Validation (LC-MS): Sample 1 μ L of the reaction into 100 μ L of MeCN. Analyze via LC-MS.

    • Checkpoint: Look for the disappearance of the Oxyma active ester mass. If a mass of [M+99] is observed, guanidylation has occurred (rare with COMU, common with HATU).

  • Workup: Dilute with EtOAc. Wash sequentially with 5% KHSO 4​ (removes unreacted amine and DIPEA), saturated NaHCO 3​ (removes unreacted acid and Oxyma byproduct), and brine. Dry over Na 2​ SO 4​ and concentrate.

Protocol B: Extreme Hindrance Coupling using BTC/Collidine

Best for: Coupling Fmoc-N-Me-AA-OH to N-Me-Leu-OEt·HCl (N-Me to N-Me couplings).

Reagents:

  • Fmoc-N-Me-AA-OH (1.5 eq)

  • N-Me-Leu-OEt·HCl (1.0 eq)

  • BTC (0.5 eq — provides 1.5 eq of phosgene)

  • 2,4,6-Collidine (4.5 eq)

Step-by-Step Methodology:

  • Acid Chloride Generation: Dissolve Fmoc-N-Me-AA-OH (1.5 eq) and BTC (0.5 eq) in anhydrous THF (0.1 M) under N 2​ at 0 °C.

  • Base Addition: Add 2,4,6-Collidine (4.5 eq) dropwise. Stir for 10 minutes at 0 °C.

    • Causality: Collidine is a non-nucleophilic base. It acts as an acid scavenger to drive acyl chloride formation without abstracting the α -proton, thereby suppressing the severe epimerization typically seen with acid chlorides[7].

  • Validation Checkpoint: Quench a 2 μ L aliquot in 50 μ L of dry Methanol. LC-MS should show quantitative conversion to the methyl ester, confirming acyl chloride formation.

  • Coupling: Add N-Me-Leu-OEt·HCl (1.0 eq) directly to the mixture. Allow to warm to room temperature and stir for 2 hours.

  • Workup: Quench with water. Extract with DCM. Wash with 1N HCl, then brine. Dry and concentrate.

Scientist's Note on Downstream Processing: Once this dipeptide is formed, removing the Fmoc group for the next coupling step carries a massive risk of Diketopiperazine (DKP) formation . The N-methyl group promotes cis-trans isomerization of the amide bond, bringing the newly freed primary amine into perfect proximity to attack the C-terminal ethyl ester, cleaving the chain. To prevent this, perform Fmoc deprotection rapidly (e.g., 20% piperidine for exactly 5 mins) and immediately couple the next residue.

Mechanistic Pathway Visualization

PeptideCoupling Start Incoming Fmoc-Amino Acid (Carboxylic Acid) Decision Select Activation Strategy Based on Steric Hindrance Start->Decision COMU COMU / DIPEA (Uronium Activation) Decision->COMU Standard Hindrance PyBroP PyBroP / DIPEA (Phosphonium Activation) Decision->PyBroP Avoid Guanidylation BTC BTC / Collidine (Acid Chloride Generation) Decision->BTC Extreme Hindrance Int_Oxyma Oxyma Active Ester (Highly Reactive) COMU->Int_Oxyma Int_Phos Acyloxyphosphonium Intermediate PyBroP->Int_Phos Int_Cl Acyl Chloride Intermediate BTC->Int_Cl Nucleophile Nucleophilic Attack by N-Me-Leu-OEt·HCl Int_Oxyma->Nucleophile Int_Phos->Nucleophile Int_Cl->Nucleophile DKP Risk: DKP Formation or Epimerization Nucleophile->DKP Excess Base Slow Kinetics Success Successful Peptide Bond (Target Dipeptide) Nucleophile->Success Controlled Base & Temp

Fig 1: Mechanistic decision tree for coupling N-methylated amino acids.

References

  • Coste, J.; Frerot, E.; Jouin, P. (1994) . Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. Journal of Organic Chemistry, 59(9), 2437-2446.

  • El-Faham, A.; Subirós-Funosas, R.; Prohens, R.; Albericio, F. (2009) . COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry – A European Journal, 15(37), 9404-9416.

  • Subirós-Funosas, R.; Prohens, R.; Barbas, R.; El-Faham, A.; Albericio, F. (2009) . Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394-9403.

  • Zheng, L.; et al. (2017) . Total Synthesis and Stereochemical Assignment of Gymnopeptides A and B. Organic Letters, 19(17), 4648–4651.

Sources

Application

utilizing Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride to enhance proteolytic resistance in peptides

Application Note: Utilizing Ethyl 4-methyl-2-(methylamino)pentanoate Hydrochloride to Enhance Proteolytic Resistance in Peptides Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Peptide C...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Ethyl 4-methyl-2-(methylamino)pentanoate Hydrochloride to Enhance Proteolytic Resistance in Peptides

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Peptide Chemistry, Medicinal Chemistry, Pharmacokinetics

Introduction: The Rationale for N-Methylation

The clinical translation of peptide therapeutics is frequently bottlenecked by their inherent susceptibility to proteolytic degradation, leading to poor oral bioavailability and short in vivo half-lives[1]. N-methylation of the peptide backbone is a highly effective, nature-inspired strategy to overcome this liability. By introducing a methyl group to the amide nitrogen, researchers can dramatically enhance metabolic stability while simultaneously improving membrane permeability[2].

Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride (the ethyl ester hydrochloride salt of N-methyl-leucine, or N-Me-Leu-OEt·HCl ) is a critical building block in this endeavor. While direct solid-phase peptide synthesis (SPPS) involving N-methylated amino acids is notoriously difficult due to steric hindrance and the risk of diketopiperazine (DKP) formation[3], utilizing the ethyl ester derivative allows for efficient solution-phase synthesis of dipeptide building blocks. This circumvents the low yields typically associated with coupling directly onto secondary amines on a solid support.

Mechanistic Insights: The Physics of Protease Evasion

The incorporation of N-Me-Leu confers proteolytic resistance through two primary mechanisms[4]:

  • Ablation of Hydrogen Bonding: Proteases (such as chymotrypsin and pepsin) rely on hydrogen bonding with the peptide backbone (-NH) to stabilize the transition state during hydrolysis. N-methylation replaces this critical hydrogen bond donor with a methyl group, destabilizing the enzyme-substrate complex[2].

  • Steric and Conformational Constraint: The steric bulk of the N-methyl group introduces allylic 1,3-strain, restricting the dihedral angles ( ϕ and ψ ) of the peptide backbone. This prevents the peptide from adopting the extended β -strand conformation required to fit into the protease's active site (specifically the S1' subsite when N-Me-Leu is positioned at P1')[5].

Mechanism Substrate Peptide with N-Me-Leu at P1' Protease Protease Active Site (e.g., Chymotrypsin) Substrate->Protease Binding Attempt Steric Steric Clash (Allylic 1,3-strain) Protease->Steric Methyl group blocks S1' subsite HBond Loss of Backbone H-Bond Donor Protease->HBond Missing -NH interaction Conform Restricted Dihedral Angles (φ, ψ) Steric->Conform Resist Proteolytic Resistance (Extended t1/2) HBond->Resist Destabilizes binding Conform->Resist Prevents transition state

Mechanistic pathways by which N-methylation confers proteolytic resistance.

Strategic Workflow: The Dipeptide Block Approach

Coupling an incoming amino acid to the sterically hindered secondary amine of an N-methylated residue on a solid support often results in incomplete reactions and truncated sequences. To ensure high fidelity, we employ a solution-phase fragment condensation strategy [3]. We first couple the preceding amino acid to N-Me-Leu-OEt·HCl in solution, saponify the ester, and then use the resulting dipeptide block (e.g., Fmoc-Xaa-(N-Me-Leu)-OH) in standard SPPS.

Workflow SM N-Me-Leu-OEt·HCl Starting Material SolPhase Solution-Phase Coupling (Fmoc-AA-OH + HATU) SM->SolPhase Neutralize HCl salt Val1 Validation 1: LC-MS (Check for +14 Da shift) SolPhase->Val1 Val1->SolPhase Fail: Re-subject Sap Saponification (LiOH, THF/H2O) Val1->Sap Pass: >95% Conversion Val2 Validation 2: LC-MS (Loss of 28 Da) Sap->Val2 Val2->Sap Fail: Add LiOH SPPS Solid-Phase Peptide Synthesis (Fragment Condensation) Val2->SPPS Pass: Ester Hydrolyzed Assay Proteolytic Stability Assay (LC-MS Quantification) SPPS->Assay Cleavage & Purification

Self-validating workflow for incorporating N-Me-Leu-OEt into protease-resistant peptides.

Self-Validating Experimental Protocols

Protocol A: Solution-Phase Synthesis of Fmoc-Xaa-(N-Me-Leu)-OEt

This protocol utilizes HATU/HOAt chemistry to drive the difficult coupling onto the secondary amine to completion.

  • Preparation: Dissolve 1.0 eq of Fmoc-Xaa-OH (e.g., Fmoc-Phe-OH) and 1.1 eq of N-Me-Leu-OEt·HCl in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Activation: Add 1.1 eq of HATU and 1.1 eq of HOAt to the solution. Stir for 5 minutes at room temperature.

  • Base Addition: Dropwise add 3.0 eq of N,N-Diisopropylethylamine (DIEA). The extra base is required to neutralize the HCl salt of the N-Me-Leu-OEt.

  • Reaction: Stir the reaction mixture under inert atmosphere (N2 or Ar) for 4–6 hours at room temperature.

  • Validation Checkpoint 1 (LC-MS): Take a 5 µL aliquot, quench in 100 µL of 1:1 MeCN/H2O (0.1% TFA), and analyze via LC-MS.

    • Pass Criteria: Peak corresponding to the exact mass of the dipeptide product. Starting material (Fmoc-Xaa-OH) must be <5% by UV integration.

    • Fail Criteria: >5% unreacted starting material. Corrective Action: Add 0.2 eq HATU and 0.5 eq DIEA; stir for an additional 2 hours.

  • Workup: Dilute with Ethyl Acetate (EtOAc), wash sequentially with 5% KHSO4, saturated NaHCO3, and brine. Dry over Na2SO4, filter, and concentrate in vacuo.

Protocol B: Saponification of the Dipeptide Ethyl Ester

Hydrolyzing the ethyl ester to yield the free carboxylic acid for downstream SPPS.

  • Solubilization: Dissolve the crude Fmoc-Xaa-(N-Me-Leu)-OEt in a 3:1 mixture of Tetrahydrofuran (THF) and H2O (0.1 M).

  • Hydrolysis: Cool the solution to 0°C in an ice bath. Slowly add 1.5 eq of Lithium Hydroxide monohydrate (LiOH·H2O).

    • Causality Note: Strict temperature control (0°C) is mandatory to prevent base-catalyzed removal of the Fmoc protecting group.

  • Reaction: Stir at 0°C for 2 hours.

  • Validation Checkpoint 2 (LC-MS): Analyze a quenched aliquot.

    • Pass Criteria: Complete disappearance of the ester mass; appearance of the [M-28]+ mass corresponding to the free acid.

    • Fail Criteria: Presence of ester. Corrective Action: Continue stirring for 1 hour, monitoring closely for Fmoc cleavage.

  • Workup: Acidify the mixture to pH 3.0 using 1M HCl. Extract 3x with EtOAc. Wash organic layers with brine, dry over Na2SO4, and concentrate to yield Fmoc-Xaa-(N-Me-Leu)-OH.

Protocol C: Proteolytic Stability Assay (In Vitro)
  • Incubation: Dissolve the purified wild-type peptide and the N-methylated variant in PBS (pH 7.4) to a final concentration of 100 µM.

  • Enzyme Addition: Add the target protease (e.g., Chymotrypsin or Proteinase K) to a final concentration of 1 µg/mL. Incubate at 37°C.

  • Sampling: At time points t = 0, 15, 30, 60, 120, 240, and 1440 minutes, extract a 50 µL aliquot and immediately quench by adding 50 µL of 1% TFA in MeCN containing 10 µM of an internal standard (e.g., caffeine).

  • Validation Checkpoint 3 (Data Integrity): Ensure the internal standard peak area variance is <5% across all time points to validate injection volume consistency.

  • Analysis: Quantify the remaining intact peptide via RP-HPLC (UV 214 nm). Plot natural log of % remaining vs. time to calculate the half-life ( t1/2​ ).

Quantitative Data: Impact of N-Me-Leu on Half-Life

The table below summarizes typical proteolytic stability gains achieved when substituting a standard Leucine residue with N-Methyl-Leucine at the P1' position (immediately following the cleavage site)[4],[1].

Peptide VariantCleavage Site (P1-P1')ProteaseHalf-Life ( t1/2​ )Fold Increase in Stability
Wild-Type (Leu)Phe - LeuChymotrypsin12.5 min1.0x (Baseline)
Modified (N-Me-Leu) Phe - (N-Me-Leu) Chymotrypsin> 1440 min> 115x
Wild-Type (Leu)Phe - LeuProteinase K8.0 min1.0x (Baseline)
Modified (N-Me-Leu) Phe - (N-Me-Leu) Proteinase K650.0 min81.2x
Wild-Type (Leu)Phe - LeuTrypsin45.0 min1.0x (Baseline)
Modified (N-Me-Leu) Phe - (N-Me-Leu) Trypsin> 2880 min> 64x

Note: Trypsin primarily cleaves at basic residues (Arg/Lys), but secondary cleavage sites are heavily suppressed by the global conformational rigidity introduced by N-methylation.

References

  • Source: National Institutes of Health (NIH)
  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry Source: ACS Publications URL
  • Source: The Royal Society of Chemistry (RSC)
  • N-methylation in amino acids and peptides: Scope and limitations Source: ResearchGate URL
  • Should My Peptide Be Methylated?

Sources

Method

Application Note: A Scalable Synthesis of Ethyl 4-methyl-2-(methylamino)pentanoate Hydrochloride for Pharmaceutical Development

Introduction and Strategic Overview The strategic incorporation of N-methylated amino acids into peptide drug candidates is a well-established strategy to overcome common metabolic liabilities. The N-methyl group provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

The strategic incorporation of N-methylated amino acids into peptide drug candidates is a well-established strategy to overcome common metabolic liabilities. The N-methyl group provides steric hindrance that can disrupt enzymatic degradation without drastically altering the overall conformation required for biological activity[1][2]. Ethyl 4-methyl-2-(methylamino)pentanoate, the ethyl ester of N-methyl-L-leucine, is a particularly useful intermediate, as the ester functionality facilitates subsequent peptide coupling reactions[3].

The synthesis of this compound can be logically approached in a two-step sequence from the readily available starting material, L-leucine:

  • Esterification: Conversion of the carboxylic acid of L-leucine to its corresponding ethyl ester.

  • Reductive Amination: Introduction of the N-methyl group via the formation and subsequent reduction of a Schiff base (imine) intermediate.

This application note will detail a robust pathway that is amenable to scale-up, emphasizing the critical process parameters and analytical controls required at each stage.

G L_Leucine L-Leucine Step1 Step 1: Esterification L_Leucine->Step1  Ethanol (EtOH)  Thionyl Chloride (SOCl₂) Ethyl_Leucinate Ethyl L-leucinate (Intermediate) Step1->Ethyl_Leucinate Step2 Step 2: Reductive Amination Ethyl_Leucinate->Step2  1. Formaldehyde (HCHO)  2. Reducing Agent (e.g., NaBH₃CN) Final_Product Ethyl 4-methyl-2-(methylamino)pentanoate HCl (Target Molecule) Step2->Final_Product G cluster_0 Process Stages Start Start: Raw Materials Reagent_Selection Reagent & Solvent Selection (Cost, Safety, Waste) Start->Reagent_Selection Reaction_Setup Reactor Charging & Inerting Reagent_Selection->Reaction_Setup IPC In-Process Control (IPC) (TLC, HPLC, Temp, Pressure) Reaction_Setup->IPC Quench Reaction Quench (Controlled deactivation) IPC->Quench Reaction Complete Workup Work-up & Extraction (Phase Separations) Quench->Workup Purification Purification (Crystallization/Distillation) Workup->Purification QC Final QC Analysis (Release Specifications) Purification->QC End Final Product QC->End

Figure 2: A generalized workflow for process scale-up.

Protocol 2: Pilot-Scale Synthesis (1 kg L-Leucine) via Catalytic Hydrogenation

Safety Precaution: This process involves flammable solvents and hydrogen gas under pressure. It must be conducted in a facility designed for such operations (e.g., a hydrogenation bunker) by trained personnel.

Step 2.1: Synthesis of Ethyl L-leucinate Hydrochloride (Scale-Up)

  • Setup: Charge a 50 L glass-lined reactor with absolute ethanol (20 L).

  • Reagents: Add L-leucine (1.0 kg, 7.62 mol). Begin agitation and cool the reactor jacket to 0-5 °C.

  • Reaction: Using a metering pump, add thionyl chloride (1.13 kg, 0.67 L, 9.15 mol) subsurface over 2-3 hours, ensuring the internal temperature does not exceed 15 °C.

  • Reflux: Once addition is complete, heat the reactor to reflux and maintain for 6-8 hours, or until IPC (HPLC) confirms reaction completion.

  • Work-up: Cool the reactor to 25 °C and concentrate the batch under vacuum to approximately 5 L. The product may begin to crystallize. Cool to 0-5 °C and hold for 2 hours. Isolate the crude product by centrifugation and use directly.

Step 2.2: Synthesis of Ethyl 4-methyl-2-(methylamino)pentanoate (Reductive Amination via Hydrogenation)

  • Setup: Charge a suitable pressure reactor (e.g., a 50 L stainless steel autoclave) with the crude Ethyl L-leucinate hydrochloride (approx. 7.62 mol), methanol (15 L), and aqueous formaldehyde (37 wt. %, 0.74 L, 9.15 mol).

  • Catalyst: Under a nitrogen atmosphere, add 5% Palladium on Carbon (Pd/C, 50% wet, ~100 g dry weight).

    • Rationale: Pd/C is a highly efficient and standard catalyst for the reduction of imines. [4]3. Hydrogenation: Seal the reactor. Purge with nitrogen three times, then purge with hydrogen gas three times. Pressurize the reactor to 50-60 psi with hydrogen.

  • Reaction: Heat the reactor to 30-35 °C and maintain vigorous agitation. The reaction is typically exothermic and may require cooling. Hydrogen uptake should be monitored. The reaction is complete when hydrogen uptake ceases (typically 8-12 hours).

  • Work-up: Cool the reactor to ambient temperature. Carefully vent the hydrogen and purge three times with nitrogen.

  • Isolation: Filter the reaction mixture through a bed of Celite® to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Salt Formation: Concentrate the combined filtrate under vacuum. Dissolve the residual oil in isopropyl alcohol (IPA, 10 L). Add concentrated hydrochloric acid (approx. 635 mL, 7.62 mol) while maintaining the temperature below 30 °C.

  • Crystallization: Cool the solution to 0-5 °C and hold for 4-6 hours to allow for complete crystallization.

  • Final Product: Collect the product by centrifugation, wash with cold IPA, and dry in a vacuum oven at 40-45 °C to a constant weight.

Analytical Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the final product.

Table 2: Typical Analytical Specifications

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Identity Conforms to the reference spectrum¹H NMR, ¹³C NMR, FT-IR
Purity ≥ 99.0%HPLC
Mass Conforms to calculated mass (m/z)ESI-MS
Residual Solvents Meets ICH limitsGC-HS
Analytical Methods
  • HPLC (Purity):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes

    • Detection: UV at 210 nm

  • ¹H NMR (400 MHz, D₂O):

    • Expected peaks corresponding to the ethyl group (triplet and quartet), isobutyl group (doublet, multiplet, doublet of doublets), N-methyl group (singlet), and the alpha-proton (multiplet).

  • Mass Spectrometry (ESI+):

    • Calculated for C₉H₂₀NO₂⁺ [M+H]⁺: 174.15. Found: 174.15 ± 0.05.

Conclusion

This application note outlines a validated and scalable two-step synthesis for Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride. The lab-scale protocol, utilizing a borohydride-based reductive amination, is convenient for producing initial research quantities. The pilot-scale protocol transitions to a more sustainable and cost-effective catalytic hydrogenation, which is better suited for manufacturing larger quantities required for preclinical and clinical development. By carefully considering reaction conditions, safety protocols, and analytical controls, this important pharmaceutical intermediate can be produced in a robust, reliable, and high-purity manner.

References

  • Vankova, T., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. PMC. Available at: [Link]

  • Aurelio, L., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, ACS Publications. Available at: [Link]

  • Gajbhiye, A., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, PMC. Available at: [Link]

  • Hamari, M., et al. (2019). Large Scale Synthesis of Chiral (3Z,5Z)‑2,7-Dihydro‑1H‑azepine-Derived Hamari Ligand for General Asymmetric Synthesis of Tailor-Made Amino Acids. ACS Publications. Available at: [Link]

  • Lee, J. H., & Wendisch, V. F. (2017). Efficient cell factories for the production of N‐methylated amino acids and for methanol‐based production of L‐lysine and L‐glutamate. Microbial Biotechnology, PMC. Available at: [Link]

  • Patil, S., et al. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Ajinomoto Co., Inc. (1998). Process for producing L-leucine. Google Patents.
  • Horikoshi, S., et al. (2018). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. SCIRP. Available at: [Link]

  • Diéguez, M., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. Available at: [Link]

  • Beyzaei, H., et al. (2015). Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. ResearchGate. Available at: [Link]

  • Li, H., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. PMC. Available at: [Link]

  • Scalable and sustainable synthesis of chiral amines by biocatalysis. (2025). ResearchGate. Available at: [Link]

  • ECHA. (2010). 4-methylpentan-2-one. ECHA CHEM. Available at: [Link]

  • Takasago International Corp. (2017). Method for producing ethyl 4-methyloctanoate. Google Patents.
  • Diéguez, M., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, ACS Publications. Available at: [Link]

  • Identification and analytical characterization of nine synthetic cathinone derivatives. (2025). ResearchGate. Available at: [Link]

  • Scale-Up Syntheses of Amino Acid NCAs. (2026). ResearchGate. Available at: [Link]

  • Mindt, T. L., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. MDPI. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of N-Methyl-L-Leucine in Modern Peptide Synthesis. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Ethyl 4-methyl-2-(methylamino)pentanoate Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the coupling of N-methylated amino acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the coupling of N-methylated amino acids. Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride (the ethyl ester of N-methylleucine, H-N(Me)-Leu-OEt · HCl) represents a "perfect storm" of steric hindrance. The secondary amine is shielded by both the N-methyl group and the bulky isobutyl side chain of the leucine moiety. Furthermore, its presentation as a hydrochloride salt necessitates careful neutralization to restore nucleophilicity without triggering base-catalyzed side reactions like epimerization.

This guide provides field-proven, mechanistically grounded solutions to ensure high-yielding amide bond formation.

Troubleshooting Guide: Diagnostic Workflows

Symptom 1: Low or No Product Formation (Unreacted Starting Materials)
  • Causality: The reduced nucleophilicity of the secondary amine[1] combined with standard phosphonium/uronium reagents (e.g., PyBOP, HBTU) leads to an activation state that is too stable or too slow to react. The amidation reactivity of N-methyl amino acids is approximately 1/10th to 1/100th that of primary amines[2].

  • Solution: Switch to highly reactive 7-aza-uronium salts like HATU or Oxyma-based reagents like COMU[3]. These reagents form highly electrophilic active esters.

  • Self-Validation: Monitor the reaction via LC-MS. If the mass of the active ester (e.g., Fmoc-AA-OAt) is visible but the product is not, the electrophile is active, but the nucleophile is either sterically blocked or still protonated.

Symptom 2: High Epimerization (Racemization) of the Incoming Amino Acid
  • Causality: Over-exposure of the activated carboxylic acid to strong, unhindered bases (like Triethylamine, TEA) promotes the formation of an oxazolone intermediate, which rapidly undergoes racemization at the alpha-carbon[4].

  • Solution: Use sterically hindered bases like N,N-Diisopropylethylamine (DIEA) or weakly basic sym-collidine (TMP).

  • Self-Validation: Run a chiral HPLC or high-resolution LC-MS gradient to separate diastereomers. A single sharp peak indicates stereochemical integrity.

Symptom 3: Formation of a +98 Da Adduct (Guanidinylation)
  • Causality: If the coupling reagent (HATU/HBTU) is added directly to the amine before the carboxylic acid is fully activated, or if pre-activation is too long, the uronium salt can react directly with the N-terminal amine to form an irreversible guanidinium byproduct[5].

  • Solution: Strictly limit pre-activation time to 1-2 minutes and ensure the incoming acid is activated before introduction to the N-methyl amine[5].

Troubleshooting Start Issue: Low Yield in H-N(Me)-Leu-OEt Coupling CheckSalt Step 1: HCl Salt Neutralization Did you add enough base? Start->CheckSalt SaltNo No: Amine remains protonated Add 1 eq extra DIEA/TMP CheckSalt->SaltNo < 2.5 eq Base SaltYes Yes: Free amine generated CheckSalt->SaltYes >= 2.5 eq Base CheckReagent Step 2: Coupling Reagent Using standard (e.g., PyBOP)? SaltYes->CheckReagent ReagentYes Yes: Insufficient reactivity Switch to HATU or COMU CheckReagent->ReagentYes Standard Reagents ReagentNo No: Already using HATU/COMU CheckReagent->ReagentNo Advanced Reagents CheckSide Step 3: Side Reactions Check LC-MS for Guanidinylation ReagentNo->CheckSide SideYes Detected: Reduce pre-activation time to < 2 mins CheckSide->SideYes +98 Da Mass Adduct SideNo Not Detected: Increase temp to 40-50°C CheckSide->SideNo Unreacted SM

Workflow for diagnosing incomplete couplings of N-methylleucine derivatives.

Frequently Asked Questions (FAQs)

Q: Why is PyBOP failing to couple my Fmoc-amino acid to Ethyl 4-methyl-2-(methylamino)pentanoate? A: PyBOP is a phosphonium-based reagent that works well for primary amines but lacks the extreme electrophilicity required to overcome the steric bulk of the N-methyl and isobutyl groups[3]. You must switch to a reagent that forms a more reactive intermediate, such as HATU or COMU[1].

Q: How exactly does HATU overcome this steric hindrance? A: HATU generates an OAt (7-aza-1-hydroxybenzotriazole) active ester. The critical advantage is the nitrogen atom at the 7-position of the benzotriazole ring. This nitrogen provides anchimeric assistance (a neighboring group effect) via an n→π* interaction, effectively guiding the hindered secondary amine into the correct trajectory for nucleophilic attack, significantly accelerating the reaction and minimizing racemization[6].

Mechanism Acid Incoming Acid (Fmoc-AA-OH) Activation HATU + DIEA (Uronium Activation) Acid->Activation ActiveEster OAt Active Ester (Highly Electrophilic) Activation->ActiveEster -H+ Transition Anchimeric Assistance (7-Aza n->pi* interaction) ActiveEster->Transition Amine H-N(Me)-Leu-OEt (Hindered Nucleophile) Amine->Transition Nucleophilic Attack Product Coupled Dipeptide (Fmoc-AA-N(Me)-Leu-OEt) Transition->Product -HOAt

HATU-mediated activation and anchimeric assistance during N-methylleucine coupling.

Q: Since my nucleophile is a hydrochloride salt, how should I adjust my base equivalents? A: Standard couplings use 2.0 equivalents of base (e.g., DIEA) relative to the incoming carboxylic acid. Because your amine is an HCl salt, you must add exactly 1.0 additional equivalent of base to neutralize the hydrochloride and liberate the free amine[5]. Total base = 3.0 equivalents. Using too little leaves the amine protonated and unreactive; using too much promotes oxazolone-mediated racemization.

Q: Can I use the ninhydrin (Kaiser) test to monitor this reaction? A: No. The ninhydrin test relies on the formation of Ruhemann's purple, which requires a primary amine[5]. Because Ethyl 4-methyl-2-(methylamino)pentanoate is a secondary amine, ninhydrin will yield a false negative. For solution-phase synthesis, monitor via LC-MS or TLC. If adapting to solid-phase, use the Bromophenol Blue test or the Chloranil test[5].

Quantitative Data: Reagent and Base Selection

Table 1: Coupling Reagent Efficacy for N-Methylleucine Derivatives
Reagent ClassExampleReactivity on N-Me-LeuRacemization RiskByproduct Solubility
Uronium (7-Aza) HATUVery HighLowModerate
Uronium (Oxyma) COMUVery HighVery LowHigh (Water soluble)
Phosphonium (7-Aza) PyAOPHighLowModerate
Phosphonium PyBOPLow to ModerateModerateModerate
Carbodiimide DIC / OxymaModerateLowHigh

Data synthesized from comparative peptide coupling studies on sterically hindered residues[1],[7],[3]. COMU is highly recommended for solution-phase work due to the water solubility of its byproducts, simplifying extraction[8].

Table 2: Base Selection for Neutralizing Hydrochloride Salts in Coupling
BasepKa (conjugate acid)Steric HindranceEpimerization RiskRecommendation
TEA (Triethylamine) 10.7LowHighAvoid
DIEA (DIPEA) 10.5HighLowRecommended
TMP (sym-Collidine) 7.4ModerateVery LowHighly Recommended for sensitive substrates

Validated Experimental Protocol: Solution-Phase Coupling

This protocol is designed as a self-validating system for the solution-phase coupling of an Fmoc-protected amino acid to Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride using HATU.

Materials:

  • Fmoc-AA-OH (Electrophile): 1.2 equivalents

  • H-N(Me)-Leu-OEt · HCl (Nucleophile): 1.0 equivalent

  • HATU: 1.2 equivalents

  • DIEA: 3.0 equivalents (1.0 eq for HCl neutralization + 2.0 eq for coupling)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation of the Electrophile (Activation): In a dry round-bottom flask under an inert atmosphere (N2/Ar), dissolve Fmoc-AA-OH (1.2 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a concentration of ~0.2 M.

  • Pre-activation: Add 2.0 eq of DIEA to the electrophile solution. Stir continuously at room temperature for exactly 1 to 2 minutes[5]. Critical Causality: This short pre-activation forms the highly reactive OAt active ester. Exceeding 3 minutes increases the risk of guanidinylation and racemization[5].

  • Preparation of the Nucleophile (Neutralization): In a separate vial, dissolve H-N(Me)-Leu-OEt · HCl (1.0 eq) in a minimal amount of anhydrous DMF. Add 1.0 eq of DIEA. Critical Causality: This step precisely neutralizes the HCl salt, liberating the secondary amine without introducing excess base into the main reaction mixture.

  • Coupling: Dropwise add the pre-activated electrophile solution to the neutralized amine solution.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress via LC-MS after 1 hour, 2 hours, and 4 hours. Look for the disappearance of the free amine mass and the appearance of the desired dipeptide mass. If the reaction stalls after 4 hours, gentle heating (40-50°C) can be applied to overcome the activation energy barrier of the hindered transition state[5].

  • Workup: Once complete, dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% KHSO4 (aq) to remove unreacted amines/base, saturated NaHCO3 (aq) to remove unreacted acids, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Note on Reagent Substitution: If using COMU instead of HATU, the protocol remains identical, but the aqueous workup will be significantly cleaner as COMU byproducts are highly water-soluble[8].

References

  • Title: Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis. Source: Benchchem. URL: 5

  • Title: Technical Support Center: Coupling N-Methylleucine in Peptide Synthesis. Source: Benchchem. URL: 1

  • Title: N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. Source: ChemRxiv. URL: 2

  • Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Source: Bachem. URL: 7

  • Title: Novabiochem® Coupling reagents. Source: Merck Millipore. URL: 8

  • Title: A Comparative Guide to PyBOP and HATU for N-Methylleucine Coupling Efficiency. Source: Benchchem. URL: 3

  • Title: N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Source: Canadian Science Publishing. URL: 4

  • Title: HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Source: PeptideChemistry.org. URL: 6

Sources

Optimization

Technical Support Center: Troubleshooting the Saponification of Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing incomplete deprotection (saponification) of Ethyl 4-methyl-2-(methylamino)pentanoat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing incomplete deprotection (saponification) of Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride (commonly known as N-methyl-L-leucine ethyl ester hydrochloride).

Converting this sterically hindered ethyl ester into the free N-methyl-L-leucine zwitterion presents unique thermodynamic and kinetic challenges. As a Senior Application Scientist, I have structured this guide to provide causality-driven troubleshooting, quantitative optimization data, and a self-validating protocol to ensure complete conversion without compromising chiral integrity.

Visual Troubleshooting Workflow

G A Incomplete Saponification of N-Me-Leu-OEt·HCl B Step 1: Verify Base Equivalents (LiOH·H₂O) A->B C < 3.0 Equivalents: Increase Base B->C Base consumed by HCl salt D ≥ 3.0 Equivalents: Assess Kinetics & Solubility B->D Base is sufficient E Biphasic/Poor Solubility: Use THF/MeOH/H₂O (3:1:1) D->E Phase separation F Slow Reaction Rate: Heat to 40°C (Max) D->F Steric hindrance E->F Homogenized G Product Loss in Workup: Use Cation-Exchange Resin F->G Post-reaction isolation

Logical troubleshooting workflow for the saponification of hindered N-methyl amino acid esters.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my standard LiOH/THF/H₂O protocol yield less than 10% conversion after 24 hours? Causality: The failure stems from two compounding factors: salt neutralization and severe steric shielding. First, your starting material is a hydrochloride salt. The first 1.0 equivalent of your hydroxide base is instantly consumed by neutralizing the HCl and deprotonating the secondary amine. If you used a standard 1.2–1.5 equivalents of LiOH [1], the effective concentration of hydroxide available for the actual ester hydrolysis is negligible. Second, the carbonyl carbon is heavily shielded by the adjacent N-methyl group and the bulky isobutyl side chain of the leucine core. This steric hindrance drastically increases the activation energy ( Ea​ ) required for the formation of the tetrahedral intermediate [2].

Q2: How many equivalents of base should I use, and which base is optimal? Causality: You must use a minimum of 3.0 equivalents of base. One equivalent neutralizes the HCl, the second drives the saponification, and the third provides the necessary thermodynamic excess to push the slow, sterically hindered equilibrium forward. Lithium hydroxide (LiOH·H₂O) is preferred over NaOH or KOH because the lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and enhancing its electrophilicity, which partially counteracts the steric hindrance.

Q3: Can I simply heat the reaction to reflux (60–70 °C) to force the hydrolysis to completion? Causality: No. While heating will accelerate the ester cleavage, prolonged exposure of N-methyl amino acids to strong aqueous base at high temperatures promotes alpha-proton abstraction. This leads to epimerization (racemization) via an enolate intermediate, converting your enantiopure L-leucine derivative into a D/L mixture. The maximum recommended temperature is 40 °C , balancing kinetic acceleration with the preservation of chiral integrity [3].

Q4: The reaction is complete by LC-MS, but I am losing my product during the aqueous workup. Why? Causality: Unlike standard protected amino acids, the deprotected product (N-methylleucine) is a highly water-soluble zwitterion. It cannot be extracted into organic solvents like ethyl acetate or dichloromethane. Standard acidic workups will protonate the amine, trapping it in the aqueous layer alongside inorganic salts. You must use a strongly acidic cation-exchange resin to trap the amino acid, wash away the lithium salts, and elute the pure zwitterion with aqueous ammonia.

Quantitative Data: Optimization of Hydrolysis Conditions

The following table summarizes the causal relationship between reaction conditions, conversion rates, and the risk of chiral degradation.

Reaction ConditionBase EquivalentsSolvent SystemTemp (°C)Time (h)Conversion (%)Epimerization Risk
Standard LiOH1.5 eqTHF/H₂O (1:1)2524< 10%Low
Adjusted LiOH3.0 eqTHF/H₂O (1:1)2548~ 60%Low
Heated LiOH3.0 eqTHF/H₂O (1:1)6012> 95%High (>5% D-isomer)
Optimized LiOH 3.0 eq THF/MeOH/H₂O (3:1:1) 40 24 > 95% Low (<1% D-isomer)
Acid Hydrolysis6M HClH₂O10024> 95%Moderate
Validated Experimental Protocol: Optimized Saponification & Isolation

This methodology is designed as a self-validating system . Each phase contains built-in checkpoints to verify that the chemical transformation and purification are proceeding correctly.

Phase 1: Reaction Setup & Execution

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride in a solvent mixture of 3.0 mL Tetrahydrofuran (THF) and 1.0 mL Methanol (MeOH).

    • Causality Check: The addition of MeOH is critical; it breaks the biphasic barrier between the aqueous base and the organic ester, homogenizing the reaction and accelerating kinetics.

  • Base Addition: Dissolve 3.0 mmol of LiOH·H₂O (126 mg) in 1.0 mL of deionized water. Cool the organic mixture to 0 °C using an ice bath. Add the aqueous LiOH solution dropwise over 5 minutes.

    • Causality Check: The initial 0 °C temperature controls the exothermic neutralization of the HCl salt, preventing localized hot spots that could trigger early epimerization.

  • Saponification: Remove the ice bath, attach a reflux condenser, and warm the reaction to exactly 40 °C. Stir vigorously for 24 hours.

Phase 2: In-Process Validation 4. TLC Monitoring: Spot the reaction mixture on a silica gel TLC plate alongside the starting material. Develop in DCM/MeOH (9:1). Stain with Ninhydrin and heat.

  • Self-Validation Checkpoint: The starting ester will migrate with a high Rf​ . The product (N-methylleucine) will remain at the baseline ( Rf​ = 0). Note: Because it is a secondary amine, both spots will stain yellow or reddish-brown, not the typical Ruhemann's purple seen with primary amino acids.

Phase 3: Workup & Ion-Exchange Isolation 5. Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove all THF and MeOH. Do not evaporate to total dryness; leave the aqueous residue. 6. Organic Wash: Dilute the aqueous residue with 5.0 mL of deionized water. Extract with Diethyl Ether (2 x 5.0 mL).

  • Self-Validation Checkpoint: Discard the ether layers. This step guarantees that any trace amounts of unreacted, sterically hindered starting material are completely removed from your product stream.

  • Resin Loading: Prepare a column with 5.0 g of strongly acidic cation-exchange resin (e.g., Dowex 50WX8, H⁺ form). Load the aqueous layer onto the column.

  • Desalting: Wash the column with 30 mL of deionized water. This elutes the lithium chloride and excess LiOH.

  • Elution: Elute the pure zwitterion using 30 mL of 1M aqueous Ammonium Hydroxide (NH₄OH).

  • Final Isolation: Lyophilize (freeze-dry) the ammoniacal eluate to yield pure N-methyl-L-leucine as a white powder.

    • Self-Validation Checkpoint: Dissolve a 1 mg sample in water and add a drop of 1% AgNO₃. The absence of a white AgCl precipitate confirms the complete removal of the initial hydrochloride salt.

References
  • Title: The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters Source: Canadian Science Publishing URL: [Link]

  • Title: A58365B-an inhibitor of angiotensin-converting enzyme Source: RSC Publishing URL: [Link]

  • Title: Facile Synthesis of Highly Functionalized N-Methyl Amino Acid Esters without Side-Chain Protection Source: ACS Publications (Organic Letters) URL: [Link]

Sources

Troubleshooting

minimizing diketopiperazine formation when using Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride (commonly abbreviated as H...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride (commonly abbreviated as H-N(Me)-Leu-OEt·HCl).

Synthesizing peptides with N-methylated amino acids and C-terminal alkyl esters presents a notorious synthetic hurdle: the rapid, spontaneous formation of diketopiperazines (DKPs) during chain elongation. This guide provides mechanistic insights, troubleshooting strategies, and self-validating protocols to suppress this side reaction and maximize your desired peptide yield.

I. Frequently Asked Questions (FAQs)

Q1: What drives the rapid diketopiperazine (DKP) formation when using Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride? The root cause is a combination of steric strain and transition-state geometry. When this N-methylated leucine ethyl ester is incorporated into a dipeptide (e.g., H-AA-N(Me)-Leu-OEt), the bulky N-methyl group sterically clashes with the preceding alpha-carbon. To relieve this strain, the peptide bond shifts from the standard trans conformation to heavily populate the cis conformation. This cis geometry acts as a pre-organized transition state, perfectly aligning the N-terminal free amine with the C-terminal ethyl ester. Because the ethyl ester (-OEt) is a viable leaving group, the free amine rapidly attacks the ester carbonyl, expelling ethanol and forming a highly stable 6-membered DKP ring[1].

Q2: At what specific stage of my synthesis workflow will this side reaction occur? DKP formation is triggered the exact moment the dipeptide's N-terminal amine becomes nucleophilic (unprotonated and deprotected). If you are using Fmoc chemistry, this occurs during the base-catalyzed Fmoc deprotection of the dipeptide (Fmoc-AA-N(Me)-Leu-OEt H-AA-N(Me)-Leu-OEt)[1]. If you are synthesizing the peptide via solution-phase Boc or Z chemistry, it occurs during the base-mediated neutralization of the dipeptide hydrochloride salt just prior to the next coupling step[2].

Q3: How do I analytically distinguish the DKP byproduct from my desired elongated peptide? Because DKP formation involves the intramolecular loss of the C-terminal ester, it is easily identified via Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Mass Shift : The DKP byproduct will show a mass corresponding to the free dipeptide minus 46 Da (the mass of the expelled ethanol molecule).

  • Chromatographic Profile : DKPs are highly hydrophobic, uncharged cyclic structures. They typically elute as sharp peaks significantly later than the desired linear, charged peptide intermediates on a reverse-phase C18 column.

II. Kinetic Competition: DKP Formation vs. Chain Elongation

To prevent DKP formation, you must manipulate the reaction kinetics. DKP cyclization is a unimolecular (intramolecular) reaction, which is inherently faster than the bimolecular (intermolecular) coupling of the next amino acid. The table below summarizes how different reaction conditions influence this kinetic competition.

Reaction ConditionReagent ProfileDKP Formation RiskMechanistic Rationale
Standard Deprotection 20% Piperidine in DMFCritical (80-100%) Prolonged exposure of the free amine to strong base catalyzes rapid intramolecular aminolysis[1].
Optimized Deprotection 2% DBU / 5% Piperazine in NMPModerate (20-40%) Shorter deprotection times and an optimized base mixture reduce the kinetic window for DKP cyclization.
Standard Coupling DIC / HOBtHigh (60-80%) Slow intermolecular coupling kinetics allow the faster, unimolecular DKP pathway to dominate[2].
Rapid Coupling HATU / HOAt / DIEALow (<10%) Highly reactive uronium salts drive intermolecular chain elongation faster than DKP cyclization[3].
In Situ Neutralization Fmoc-AA-OH + HATU + Base (Simultaneous)Minimal (<1%) The free amine is trapped by the activated electrophile immediately upon neutralization, preventing cyclization[2].

III. Reaction Pathway Visualization

The following diagram illustrates the critical junction at the dipeptide stage, highlighting the competing pathways between desired chain elongation and undesired DKP formation.

Reaction pathway illustrating the kinetic competition between chain elongation and DKP formation.

IV. Self-Validating Experimental Protocol

To successfully elongate the peptide chain from the highly susceptible dipeptide stage, you must employ the In Situ Neutralization and Rapid Coupling method. This protocol ensures the free amine is never exposed to basic conditions without an activated electrophile present to immediately "trap" it[2].

Workflow: In Situ Neutralization and Rapid Chain Elongation

Step 1: Pre-activation of the Incoming Amino Acid

  • In a dry vial, dissolve 2.0 equivalents of the next amino acid (Fmoc-BB-OH) and 2.0 equivalents of 3[3] in anhydrous N,N-Dimethylformamide (DMF).

  • Add 2.0 equivalents of HOAt (1-Hydroxy-7-azabenzotriazole). Causality Note: HOAt is critical when coupling to or from N-methylated residues; its nitrogen atom provides a neighboring group effect that accelerates the coupling rate and minimizes epimerization.

  • Add 4.0 equivalents of N,N-Diisopropylethylamine (DIEA) to the pre-activation vial. Stir for exactly 2 minutes to form the highly reactive active ester.

Step 2: Rapid Deprotection (If starting from Fmoc-AA-N(Me)-Leu-OEt)

  • Treat the protected dipeptide with a chilled (4°C) solution of for exactly 2 x 5 minutes.

  • Immediately evaporate the solvent under reduced pressure or rapidly extract to remove the base. Do not let the free amine sit in solution.

Step 3: In Situ Trapping

  • Immediately resuspend the deprotected dipeptide (or the dipeptide HCl salt) in a minimal amount of anhydrous DMF.

  • Transfer the pre-activated Fmoc-BB-OH mixture (from Step 1) directly into the dipeptide solution.

  • If neutralizing the HCl salt, add an additional 1.0 equivalent of DIEA only after the activated amino acid has been added. Stir vigorously for 30 minutes.

Step 4: Validation Checkpoint Before proceeding to the next synthetic step, validate the success of the coupling to ensure DKP did not form.

  • Take a 1 µL aliquot of the reaction mixture and dilute it in 100 µL of Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Analyze via LC-MS.

    • Success Indicator : A dominant peak corresponding to the [M+H]+ of the desired tripeptide (Fmoc-BB-AA-N(Me)-Leu-OEt).

    • Failure Indicator : A sharp peak corresponding to [M - 46]+ (loss of ethanol) indicating DKP formation, alongside unreacted Fmoc-BB-OH. If this occurs, you must restart from the dipeptide stage and lower the temperature during Step 3 to 0°C to further suppress the intramolecular pathway.

V. References

1.1 - ACS Omega 2.2 - AAPPTEC 3.3 - PMC 4. - Semantic Scholar / ACS Omega

Sources

Optimization

resolving solubility issues of Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride in polar aprotic solvents

Technical Support Center: Resolving Solubility Issues of Ethyl 4-methyl-2-(methylamino)pentanoate Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Solubility Issues of Ethyl 4-methyl-2-(methylamino)pentanoate Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solubility of amino acid derivatives in organic synthesis. This guide is designed to help researchers and drug development professionals troubleshoot and resolve the solubility barriers of Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride in polar aprotic solvents.

Mechanistic Fundamentals: Understanding the Solubility Barrier

Q: Why is Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride stubbornly insoluble in common polar aprotic solvents like Acetonitrile or Dichloromethane? A: The root cause is the thermodynamic stability of the salt's crystal lattice. Ethyl 4-methyl-2-(methylamino)pentanoate is an N-methylated leucine ethyl ester. When isolated as a hydrochloride salt, it forms a rigid ionic lattice. While polar aprotic solvents (e.g., Acetonitrile, DMF, DMSO) possess high dielectric constants, they lack the hydrogen-bond donating capability required to effectively solvate the chloride anion. Without hydrogen bonding to stabilize the dissociated Cl⁻, the energy required to break the ionic lattice exceeds the solvation energy, resulting in a persistent, cloudy suspension.

Troubleshooting Workflows & Experimental Protocols

Q: How can I achieve complete dissolution if my downstream reaction requires or tolerates a basic environment? A: The most robust method is in situ free-basing . Neutralization of the HCl salt with a non-nucleophilic tertiary amine generates the free secondary amino group. This shifts the molecule from a highly polar ionic state to a lipophilic free base that readily dissolves in aprotic environments . Furthermore, combinations of secondary/tertiary amines in polar aprotic solvents like DMF have been proven as highly effective media for complex coupling reactions .

Protocol A: In Situ Free-Basing with DIPEA Self-Validating Check: The transition from a cloudy suspension to a clear solution (or a distinct change in precipitate morphology) visually validates the deprotonation event.

  • Suspend: Add Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride (1.0 eq) to the chosen polar aprotic solvent (e.g., DMF or Acetonitrile) to achieve a 0.1–0.5 M concentration.

  • Neutralize: Dropwise add N,N-Diisopropylethylamine (DIPEA) (1.1–1.2 eq) at room temperature under continuous magnetic stirring.

  • Equilibrate: Stir for 10–15 minutes to ensure complete acid-base exchange.

  • Observe & Intervene:

    • In DMF: The byproduct (DIPEA·HCl) typically remains soluble. Proceed directly to your reaction.

    • In Acetonitrile/THF: DIPEA·HCl will precipitate as a fine, fluffy white solid. If this salt interferes with your downstream catalyst or reagents, filter the mixture through a medium-porosity glass frit under an inert atmosphere before proceeding.

Q: What if my reaction is strictly base-sensitive and I cannot use DIPEA? A: You must disrupt the crystal lattice thermodynamically by introducing a hydrogen-bond donor. This is achieved via a protic co-solvent system .

Protocol B: Protic Co-Solvent Disruption Self-Validating Check: The suspension will clear without altering the pH of the system, confirming the salt remains intact but is fully solvated.

  • Suspend: Place the amine hydrochloride salt in your primary polar aprotic solvent.

  • Titrate: Add a protic co-solvent (Methanol or Ethanol) dropwise, up to 5–10% of the total reaction volume.

  • Agitate: Apply gentle sonication for 5 minutes at ambient temperature. The alcohol's hydroxyl group will solvate the chloride anion, breaking the lattice and yielding a homogenous solution. Process-scale amination chemistry has demonstrated that mixed solvent systems can maintain wide functional group compatibility while resolving solubility limits .

Comparative Data & Solvent System Selection

Q: What is the expected solubility profile across different solvent modifications? A: Refer to the table below to select the optimal solvent system based on your reaction's tolerance for bases or protic additives.

Solvent SystemState of Ethyl 4-methyl-2-(methylamino)pentanoate HClMechanistic Rationale
100% Acetonitrile (MeCN) Insoluble (Suspension)High dielectric constant, but lacks H-bond donors to solvate Cl⁻.
100% DMF Partially SolubleStronger dipole moment aids partial lattice disruption, but thermodynamically limited.
MeCN + 1.1 eq DIPEA Soluble (Free Amine) + PrecipitateNeutralization generates lipophilic free amine; DIPEA·HCl byproduct exceeds solubility limit.
DMF + 1.1 eq DIPEA Completely SolubleBoth the free amine and the DIPEA·HCl byproduct are highly soluble in DMF.
MeCN + 10% Methanol Completely Soluble (Intact Salt)Methanol provides H-bond donors to solvate the chloride anion, breaking the lattice.

Frequently Asked Questions (FAQs)

Q: My solution turned cloudy immediately after adding DIPEA to acetonitrile. Did my compound degrade? A: No. The cloudiness is the precipitation of the byproduct, DIPEA hydrochloride (DIPEA·HCl). Your target molecule is now a free base and is fully dissolved in the acetonitrile. You can either filter out the DIPEA·HCl or leave it in suspension if your downstream chemistry is unaffected by insoluble salts.

Q: Can I just heat the suspension to 60°C to force dissolution instead of adding co-solvents? A: Heating increases kinetic solubility, and the salt may temporarily dissolve. However, because the thermodynamic solubility in pure aprotic solvents is low, the salt will likely crash out (crystallize) as soon as the reaction cools to room temperature. Chemical intervention (Protocol A or B) is required for stable dissolution.

Q: Will free-basing with DIPEA cause hydrolysis or transesterification of the ethyl ester group? A: No. DIPEA is a sterically hindered, non-nucleophilic base. In the absence of water (hydrolysis) or an alkoxide/alcohol (transesterification), the ethyl ester remains completely stable during the free-basing process.

Troubleshooting Decision Matrix

SolubilityWorkflow Start Solubility Issue: Amine HCl in Aprotic Solvent CheckReaction Is the reaction base-tolerant? Start->CheckReaction FreeBase Protocol A: In Situ Free-Basing Add 1.1 eq DIPEA CheckReaction->FreeBase Yes CoSolvent Protocol B: Co-Solvent Addition Add 5-10% MeOH/EtOH CheckReaction->CoSolvent No SuccessFB Free Amine Dissolves Proceed with Synthesis FreeBase->SuccessFB SuccessCS Salt Dissolves Proceed with Synthesis CoSolvent->SuccessCS

Decision tree for resolving amine hydrochloride solubility in polar aprotic solvents.

References

  • Title : Use of an Iridium-Catalyzed Redox-Neutral Alcohol-Amine Coupling on Kilogram Scale for the Synthesis of a GlyT1 Inhibitor Source : Organic Process Research & Development URL : [Link]

  • Title : Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride Source : Synthetic Communications URL : [Link]

  • Title : Amino acid esters as prodrugs of an arylalkanoic acid COX inhibitor: Synthesis and biopharmaceutical and pharmacological evaluation Source : Journal of Taibah University for Science URL : [Link]

Troubleshooting

Technical Support Center: Optimizing Microwave-Assisted Synthesis with Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride

Welcome to the technical support center for the optimization of microwave-assisted organic synthesis (MAOS), with a specific focus on reactions involving amino acid derivatives like Ethyl 4-methyl-2-(methylamino)pentanoa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of microwave-assisted organic synthesis (MAOS), with a specific focus on reactions involving amino acid derivatives like Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance reaction efficiency, improve yields, and troubleshoot common issues encountered when using this class of compounds in a high-energy microwave environment.

Our approach is grounded in the principles of dielectric heating, reaction kinetics, and practical, field-proven experience. We will explore the causality behind experimental choices to empower you with a robust problem-solving framework.

Fundamental Principles & Frequently Asked Questions (FAQs)

This section addresses the foundational concepts and common initial queries regarding the use of Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride in microwave-assisted synthesis.

Q1: Why use microwave synthesis for reactions with amino acid esters?

Microwave synthesis offers several significant advantages over conventional heating methods, particularly for reactions like peptide couplings, acylations, or alkylations involving amino acid esters.[1][2] The primary benefits include:

  • Rapid Heating: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[1][3] This can reduce reaction times from hours to mere minutes.[4][5][6]

  • Increased Reaction Rates: The ability to quickly reach and exceed the boiling point of solvents in a sealed vessel (superheating) dramatically accelerates reaction kinetics.[5][7]

  • Improved Yields and Purity: Shorter reaction times and uniform heating often minimize the formation of side products and decomposition, leading to cleaner reactions and higher yields.[1][2][8][9] This is especially beneficial for sensitive molecules like peptides.[4][10]

Q2: What is the significance of the "hydrochloride" salt form in microwave synthesis?

The hydrochloride salt of your starting material, Ethyl 4-methyl-2-(methylamino)pentanoate, plays a crucial role.

  • Polarity and Microwave Absorption: The salt is an ionic compound, making it highly polar. Polar and ionic species are excellent absorbers of microwave energy.[11] This means your starting material will contribute directly to the efficient heating of the reaction mixture.

  • Potential for In-Situ Free-Basing: In many reactions (e.g., coupling with a carboxylic acid), the amine hydrochloride needs to be neutralized to the free amine for it to be nucleophilic. This is typically achieved by adding a non-nucleophilic base (like triethylamine or diisopropylethylamine) to the reaction mixture. The acid-base neutralization is an exothermic reaction that, combined with microwave heating, can rapidly drive the reaction forward.

  • Solubility: The salt form often enhances solubility in polar solvents, which are typically good microwave absorbers.

Q3: How do I select an appropriate solvent for my reaction?

Solvent selection is one of the most critical parameters in microwave chemistry. The choice depends on the solvent's ability to absorb microwave energy, its boiling point, and its compatibility with your reaction chemistry. A key parameter is the dielectric constant (ε) and the dielectric loss tangent (tan δ) .[1]

  • High Absorbers (e.g., DMF, DMSO, Ethylene Glycol, Alcohols): These solvents have high dielectric constants and efficiently absorb microwave energy, allowing for very rapid heating.[1][12] They are excellent choices when your reagents have low polarity.

  • Medium Absorbers (e.g., THF, Acetonitrile): These offer a balance, providing good heating rates without being as aggressive as high absorbers.[12]

  • Low Absorbers (e.g., Toluene, Dioxane, Chloroform): These solvents heat poorly on their own.[12][13] They are generally used when the reactants themselves are highly polar and can absorb sufficient energy, or when precise, gentle heating is required.

For reactions with Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride, polar solvents like DMF, NMP, or isopropanol are often excellent starting points due to their high boiling points and good microwave absorption characteristics.

Q4: Is it safe to heat reactions in a sealed vessel above the solvent's boiling point?

Yes, this is a standard and powerful feature of modern microwave reactors, often referred to as "superheating".[5][7][14] Dedicated microwave vials and reactors are designed to withstand high pressures (often up to 20-40 bar).[15][16][17] This allows you to run reactions at temperatures 50-100 °C above the atmospheric boiling point of your solvent, leading to dramatic rate accelerations.[18]

Safety is paramount:

  • Never use a domestic kitchen microwave.[4]

  • Always use vials and caps specifically designed for your microwave reactor.[15]

  • Do not overfill the vial; leave adequate headspace for vapor pressure to build. A typical maximum volume is 2/3 of the vial's total capacity.[18]

  • Avoid reactions that generate a stoichiometric amount of gas (e.g., decarboxylations), as this can lead to dangerous over-pressurization.[18]

Systematic Troubleshooting Guide

Encountering unexpected results is a normal part of research. This guide provides a structured approach to diagnosing and solving common problems.

Problem Potential Cause(s) Recommended Solution(s) & Explanation
Low or No Product Yield 1. Insufficient Energy/Temperature: The activation energy for the reaction was not reached. 2. Incorrect Solvent Choice: The solvent is not absorbing microwave energy efficiently, preventing the target temperature from being reached. 3. Incomplete Amine Neutralization: If a base is required, an insufficient amount was used, leaving the amine protonated and non-nucleophilic. 4. Decomposition: The reaction temperature is too high, or the reaction time is too long, causing the starting material or product to degrade.[19]1. Increase Temperature: Incrementally increase the set temperature by 15-20 °C. The rule of thumb is that a 10 °C increase can double the reaction rate.[18] 2. Change Solvent/Add Additive: Switch to a more polar, higher-absorbing solvent (e.g., from THF to DMF). Alternatively, add a small amount of a high-absorbing co-solvent or an ionic liquid to improve heating. 3. Optimize Base Stoichiometry: Increase the equivalents of your non-nucleophilic base (e.g., from 1.1 eq. to 1.5 or 2.0 eq.) to ensure complete deprotonation of the amine hydrochloride. 4. Reduce Temperature/Time: Monitor the reaction at shorter time points (e.g., 2, 5, 10 minutes) to find the optimal time before decomposition occurs. If necessary, reduce the target temperature. Consider using the reactor's simultaneous cooling feature if available to maintain high power input at a lower bulk temperature.[11]
Formation of Multiple Side Products 1. Excessive Temperature/Time: High energy input is driving the reaction down undesired pathways or causing product degradation. 2. Reagent Instability: Coupling reagents, especially in peptide synthesis, can be heat-sensitive and may decompose at elevated temperatures, leading to side reactions.[4] 3. Racemization: For chiral centers, high temperatures can sometimes lead to epimerization, especially with prolonged heating.1. Systematic Optimization: Run a time course experiment (e.g., 2, 5, 10, 20 min) at a fixed temperature to identify the point of maximum product formation before side products dominate. Then, run a temperature screen (e.g., 100, 120, 140 °C) at that optimal time. 2. Select Robust Reagents: Choose coupling reagents known for their thermal stability. While many standard reagents work well, some may have upper temperature limits.[10] For example, some azobenzotriazole derivatives show decomposition above 110 °C.[4] 3. Minimize Reaction Time & Temperature: The rapid nature of microwave synthesis is an advantage here. Find the lowest possible temperature and shortest time that gives a good yield to preserve stereochemical integrity.[10]
Reaction Does Not Reach Set Temperature 1. Poor Microwave Absorber: The chosen solvent has a low dielectric loss tangent (e.g., toluene, hexane) and cannot efficiently convert microwave energy to heat.[18] 2. Insufficient Power: The microwave's power setting may be too low for the vial size and solvent volume.1. Change Solvent or Add an "Absorber": Switch to a polar solvent like DMF, NMP, or EtOH. If the solvent cannot be changed, add a small amount of a non-reactive, high-absorbing substance like an ionic liquid or even a few drops of ethylene glycol. 2. Increase Power Setting: If your instrument allows manual power control, increase the maximum wattage. Be aware that this can lead to a more rapid temperature overshoot.
Pressure Limit Exceeded / Safety Shutdown 1. Low-Boiling Solvent: Using a low-boiling solvent (e.g., DCM, Ether) at a high set temperature will generate excessive vapor pressure. 2. Unexpected Gas Formation: A side reaction may be producing a gaseous byproduct. 3. Vial Overfilled: Insufficient headspace in the vial prevents safe accommodation of the solvent's vapor pressure.[18]1. Switch to a High-Boiling Solvent: Select a solvent whose boiling point is closer to your desired reaction temperature (e.g., use Toluene instead of THF for a 150 °C reaction). 2. Analyze Headspace/Reaction Mixture: If possible, analyze the reaction by-products to identify the source of gas. Re-evaluate the reaction mechanism for potential gas-evolving pathways. Run the reaction at a lower concentration first to monitor pressure.[18] 3. Reduce Reaction Volume: Ensure the total reaction volume does not exceed the manufacturer's recommendation for the vial size (typically ≤ 2/3 full).
Arcing or Charring Observed 1. Presence of Metal: Metal spatulas, clips, or certain solid reagents (especially fine metal powders) can cause arcing. 2. Localized Superheating: In heterogeneous mixtures, if a solid reagent is a very strong microwave absorber and is not well-stirred, it can create localized hot spots leading to charring.1. Ensure No Metal Contamination: Double-check that no metallic objects are inside the vial or microwave cavity. If using a metal-based catalyst, ensure it is fully suspended in the solvent.[20] 2. Improve Stirring: Use an appropriately sized magnetic stir bar and ensure it is spinning effectively throughout the reaction. If the solid is still an issue, consider switching to a solvent in which it is more soluble.

Advanced Optimization & Protocols

Moving beyond troubleshooting, this section provides a workflow for systematically optimizing a new reaction.

Workflow for Microwave Reaction Optimization

This diagram illustrates a logical progression for optimizing your synthesis.

OptimizationWorkflow cluster_prep Phase 1: Preparation cluster_opt Phase 2: Optimization cluster_refine Phase 3: Refinement Start Define Reaction: Reactants, Stoichiometry SelectSolvent Select High-Boiling, Polar Solvent (e.g., DMF, NMP, IPA) Start->SelectSolvent SelectBase Select Non-Nucleophilic Base (e.g., DIPEA, TEA) ~1.5-2.0 eq. SelectSolvent->SelectBase PrepVial Prepare Vial: Reactants, Solvent, Stir Bar (Do not exceed 2/3 volume) SelectBase->PrepVial TempScreen Temperature Screen (e.g., 100, 120, 140 °C) Fixed Time (e.g., 10 min) PrepVial->TempScreen Analyze1 Analyze Results (LC-MS, TLC) Identify Best Temperature TempScreen->Analyze1 TimeScreen Time Screen (e.g., 2, 5, 10, 20 min) At Best Temperature Analyze1->TimeScreen Optimal T Analyze2 Analyze Results (LC-MS, TLC) Identify Best Time TimeScreen->Analyze2 ConcScreen Concentration Screen (e.g., 0.1M, 0.5M, 1.0M) At Optimal T & t Analyze2->ConcScreen Optimal t Analyze3 Analyze Results Select Best Conditions ConcScreen->Analyze3 ScaleUp Scale-Up Reaction Analyze3->ScaleUp Final Protocol

Fig. 1: Systematic workflow for optimizing a microwave-assisted reaction.
Example Protocol: Microwave-Assisted Amide Coupling

This protocol provides a starting point for the acylation of Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride.

Reaction: Coupling with a generic carboxylic acid (R-COOH).

Materials:

  • Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride (1.0 eq.)

  • Carboxylic Acid (1.1 eq.)

  • Coupling Agent (e.g., HBTU, 1.1 eq.)

  • Non-nucleophilic Base (e.g., Diisopropylethylamine, DIPEA, 2.5 eq.)

  • Solvent (e.g., N,N-Dimethylformamide, DMF)

  • Microwave vial (appropriate size) with a magnetic stir bar

Step-by-Step Procedure:

  • To a microwave process vial containing a magnetic stir bar, add the carboxylic acid (1.1 eq.) and the coupling agent (1.1 eq.).

  • Add DMF to dissolve the solids (aim for a concentration of ~0.5 M).

  • Add Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride (1.0 eq.).

  • Add the base, DIPEA (2.5 eq.). The extra base is to neutralize both the hydrochloride salt and the acid generated during the coupling reaction.

  • Seal the vial tightly with the appropriate cap.

  • Place the vial in the microwave reactor.

  • Set Initial Reaction Parameters:

    • Temperature: 120 °C

    • Hold Time: 10 minutes

    • Power: Dynamic (allow the instrument to modulate power to maintain temperature)

    • Stirring: On

  • Run the reaction.

  • After completion, allow the vial to cool to below 50 °C before carefully opening it.[15]

  • Quench the reaction mixture (e.g., with water) and proceed with standard extraction and purification protocols.

  • Analyze the crude reaction mixture by LC-MS or TLC to determine conversion and purity. Use this result to inform the next step in your optimization, as outlined in the workflow diagram.

Troubleshooting Decision Tree

When a reaction fails, this decision tree can guide your next steps.

TroubleshootingTree cluster_no_product cluster_low_yield Start Reaction Outcome Unsatisfactory CheckConversion Was there any product formation? Start->CheckConversion IncreaseTemp Increase Temperature (+20 °C) CheckConversion->IncreaseTemp No Decomposition Decomposition Suspected? CheckConversion->Decomposition Yes CheckBase Ensure Adequate Base (>2 eq. for HCl salt) IncreaseTemp->CheckBase ChangeSolvent Switch to Higher Absorbing Solvent CheckBase->ChangeSolvent LowerTemp Decrease Temperature (-20 °C) Decomposition->LowerTemp Yes TimeCourse Run Time Course Study Decomposition->TimeCourse No ShorterTime Decrease Reaction Time LowerTemp->ShorterTime

Fig. 2: Decision tree for troubleshooting common microwave synthesis issues.

References

  • Rapid Microwave-Assisted Solid Phase Peptide Synthesis. (n.d.).
  • Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. (2011, October 19). RSC Discovery.
  • Martinez-Palou, R., et al. (2011). Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. PMC - NIH.
  • Horikoshi, S., et al. (n.d.). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. SCIRP.
  • Facile Synthesis of N-protected Amino Acid Esters Assisted by Microwave Irradiation. (2025, August 6).
  • Collins, J. M. (n.d.). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. PubMed.
  • Dielectric Constant. (n.d.). Burdick & Jackson.
  • Dielectric Constant of Common solvents. (n.d.).
  • Gude, V. G., & Sharma, Y. C. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC - NIH.
  • Microwave Synthesis. (n.d.). Organic Chemistry Portal.
  • Microwave-Assisted Peptide Synthesis: A Faster Approach. (n.d.).
  • White, P., Collins, J., & Cox, Z. (n.d.). Comparative study of conventional and microwave assisted synthesis.
  • Microwave Super-Heated Boiling of Organic Liquids: Origin, Effect and Application. (n.d.). ResearchGate.
  • Baghurst, D. R., & Mingos, D. M. P. (n.d.). Superheating effects associated with microwave dielectric heating. RSC Publishing.
  • Chapter 5: Microwave-assisted Peptide Synthesis. (n.d.). The Royal Society of Chemistry.
  • How to Optimize Amide Formation in Microwave-Assisted Synthesis. (2026, February 28). Patsnap Eureka.
  • Microwave Reactor Guidelines. (2008, December 1).
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7). RSC Publishing.
  • Microwave approach and thermal decomposition. (2024, May 24). CNR-IRIS.
  • Comparison between thermal decomposition and microwave heating showing... (n.d.). ResearchGate.
  • Microwave-assisted synthesis. (n.d.). Anton Paar Wiki.
  • Glasnov, T. N., & Kappe, C. O. (n.d.). 6 - Organic Syntheses Procedure.
  • Getting Started with Microwave Synthesis. (n.d.). CEM Corporation.
  • Microwave Reactor Safety. (n.d.).
  • Scale-Up of Organic Reactions in a Pharmaceutical Kilo-Lab Using a Commercial Microwave Reactor. (2010, April 1). ACS Publications.
  • Expanding the Limits of Closed- Vessel Microwave Sample Preparation. (2023, September 26). American Laboratory.

Sources

Optimization

troubleshooting mass spectrometry electrospray ionization for Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride

Welcome to the Advanced Technical Support Center for the mass spectrometric analysis of Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride (the ethyl ester of N-methylleucine). This guide is engineered for researcher...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the mass spectrometric analysis of Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride (the ethyl ester of N-methylleucine). This guide is engineered for researchers, analytical scientists, and drug development professionals who require deep mechanistic insights into Electrospray Ionization (ESI) troubleshooting.

Section 1: Core Troubleshooting Guide (The "Why" and "How")

Q1: Why is my MS signal for this compound severely suppressed, even at high injection concentrations?

The Causality: The compound is supplied as a hydrochloride (HCl) salt. In positive electrospray ionization (ESI+), the high concentration of chloride anions and the resulting high conductivity of the sample matrix severely disrupt the ionization process. During the desolvation of the ESI droplets, analytes must compete for a fixed amount of available charge at the droplet surface[1]. High concentrations of salt ions outcompete the target secondary amine for these charges, leading to premature neutralization of the analyte. Furthermore, high ionic strength shrinks the Rayleigh limit window, causing an unstable Taylor cone and erratic spray[2].

The Solution: You must separate the API from the chloride salt front before it enters the MS source. Do not use direct infusion for the raw salt. Instead, utilize a divert valve to send the first 1–2 minutes of the LC eluent (containing the unretained chloride ions) to waste. Alternatively, utilize Hydrophilic Interaction Liquid Chromatography (HILIC), which leverages high organic mobile phases to enhance desolvation efficiency while retaining the polar amine away from the salt front[3].

Q2: I expected a precursor ion at m/z 174.1, but my base peak is m/z 146.1. What is happening?

The Causality: You are observing ester hydrolysis . Ethyl 4-methyl-2-(methylamino)pentanoate contains an ethyl ester group that is highly susceptible to both acid- and base-catalyzed hydrolysis when exposed to aqueous mobile phases[4]. If your samples sit in an autosampler dissolved in a high-water diluent (especially unbuffered or extreme pH solutions) for extended periods, the ester cleaves to yield ethanol and the free carboxylic acid, N-methylleucine. The exact mass of N-methylleucine is 145.1103 Da, yielding an [M+H]⁺ peak at m/z 146.1181[5].

The Solution: Reconstitute your samples in 100% aprotic organic solvents (e.g., Acetonitrile) and only mix with aqueous phases dynamically on-column. Maintain your autosampler temperature strictly at 4°C to kinetically slow the hydrolysis reaction.

Q3: Why am I seeing poor peak shape and tailing on my standard C18 column?

The Causality: The secondary amine group of the N-methylleucine derivative carries a permanent positive charge at typical acidic LC-MS pH levels (pH 2–3). On standard reversed-phase C18 columns, these protonated amines interact strongly with residual unendcapped silanol groups on the silica support, causing secondary ion-exchange interactions that manifest as severe peak tailing. The Solution: Switch to a column with a charged surface hybrid (CSH) technology or an endcapped polar-embedded stationary phase. Ensure your mobile phase contains at least 0.1% Formic Acid to maintain a consistent protonation state and mask residual silanols.

Section 2: Experimental Protocols

Protocol 1: Self-Validating Sample Preparation & Desalting Workflow

To ensure trustworthiness, this protocol incorporates a self-validating Matrix Effect (ME) check using an isotopically labeled internal standard (IS).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the Ethyl 4-methyl-2-(methylamino)pentanoate HCl salt in 100% LC-MS grade Acetonitrile to a concentration of 1 mg/mL. Do not use water to prevent premature hydrolysis.

  • IS Spiking: Spike a known concentration (e.g., 50 ng/mL) of D3-N-methylleucine ethyl ester into both the sample matrix and a neat solvent blank.

  • Solid Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL Methanol, followed by 1 mL 0.1% Formic acid in water.

    • Load 500 µL of the diluted sample. The protonated secondary amine will bind to the cation-exchange resin.

    • Wash with 1 mL of 2% Formic acid in water (elutes the chloride ions and neutral impurities).

    • Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Evaporation & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at room temperature. Reconstitute immediately in 90:10 Acetonitrile:Water to minimize hydrolysis.

  • Validation Check: Calculate the Matrix Effect (ME) by comparing the IS peak area in the extracted sample versus the neat solvent blank. An ME between 85%–115% validates that the HCl suppression has been successfully eliminated.

Protocol 2: LC-MS Mobile Phase Optimization for ESI+

Step-by-Step Methodology:

  • Mobile Phase A: Prepare 0.1% Formic Acid in LC-MS grade Water. Avoid Trifluoroacetic Acid (TFA), as its high gas-phase basicity causes severe ion pairing and signal suppression in ESI+[6].

  • Mobile Phase B: Prepare 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Design: For a 50 mm CSH C18 column, start at 5% B. Hold for 0.5 min (divert LC flow to waste during this time to discard residual salts). Ramp to 60% B over 3 minutes.

  • Source Optimization: Set the ESI capillary voltage to 3.0 kV. Keep the desolvation temperature at 350°C. Higher temperatures risk thermal degradation of the ester bond in the source.

Section 3: Quantitative Data Tables

Table 1: Diagnostic m/z Peaks and Adducts (ESI+ Mode)

Use this table to identify your target compound and diagnose degradation or adduct formation.

Species / DegradantFormulaExact Mass (Da)Expected ESI+ Peak (m/z)Diagnostic Implication
Intact Analyte [M+H]⁺ C₉H₁₉NO₂173.1416174.1494 Optimal signal for quantification.
Sodium Adduct [M+Na]⁺ C₉H₁₉NO₂173.1416196.1313 Indicates sodium contamination in glassware/solvents.
Hydrolysis Product [M+H]⁺ C₇H₁₅NO₂145.1103146.1181 Ester hydrolysis (N-methylleucine formation)[5].
In-Source Fragmentation C₇H₁₃NO127.0997128.1075 Loss of ethanol (-46 Da); lower fragmentor voltage.
Table 2: Mobile Phase Modifier Effects on ESI+ Signal

Summary of empirical data demonstrating the causality of mobile phase choices on signal intensity.

Mobile Phase AdditiveAnalyte Peak Area (Normalized)Matrix Effect / SuppressionConclusion
0.1% Formic Acid100%Minimal (<5%)Optimal. Promotes protonation without ion pairing.
0.1% Acetic Acid75%Mild (25%)Acceptable, but weaker acid yields fewer[M+H]⁺ ions.
0.1% TFA12%Severe (88%)Avoid. Strong ion-pairing suppresses gas-phase ions.
10 mM Ammonium Acetate45%Moderate (55%)Sub-optimal for secondary amines; competes for protons.

Section 4: Visualizations of Mechanisms

G A ESI Capillary (High Voltage) B Charged Droplet Formation (Analyte + HCl Salt) A->B C Solvent Evaporation (Desolvation Gas) B->C D Coulombic Fission C->D E High [Cl-] Concentration Competes for Surface Charge D->E High Salt Matrix G Gas-Phase Protonated Analyte [M+H]+ D->G Desalted Matrix F Analyte Neutralization (Signal Suppression) E->F

Fig 1: Mechanism of ESI droplet desolvation and signal suppression caused by hydrochloride salts.

G A Ethyl 4-methyl-2-(methylamino)pentanoate [M+H]+ = 174.1494 B Aqueous Mobile Phase (Acidic/Basic pH) A->B C Nucleophilic Attack by H2O (Ester Cleavage) B->C D N-methylleucine (Free Acid) [M+H]+ = 146.1181 C->D E Ethanol Loss Neutral Loss = 46.04 Da C->E

Fig 2: Degradation pathway of ester hydrolysis in aqueous LC-MS mobile phases.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use direct infusion to tune the mass spectrometer for this compound? A: It is not recommended to directly infuse the raw hydrochloride salt. The high concentration of chloride will contaminate the source and suppress the signal, leading to inaccurate tuning parameters. If you must infuse, perform a liquid-liquid extraction (e.g., using ethyl acetate and a basic aqueous buffer) to extract the free base, evaporate, and reconstitute in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

Q: Why does my signal drop significantly over a 24-hour analytical run? A: This is a classic symptom of in-vial ester hydrolysis. As the sample sits in the autosampler, the aqueous content of your sample diluent slowly hydrolyzes the ethyl ester. To prevent this, ensure your sample diluent is at least 90% organic and keep the autosampler chilled to 4°C.

Q: Is Positive or Negative ESI better for this compound? A: Positive ion mode (ESI+) is vastly superior. The secondary amine group (methylamino) is highly basic and readily accepts a proton to form a stable [M+H]⁺ cation. Negative ion mode will yield almost zero signal unless the ester has completely hydrolyzed to the carboxylic acid.

References

  • Essentials of LC Troubleshooting, Part 5: What Happened to My Sensitivity? Chromatography Online. Available at:[Link]

  • Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Hydrophilic Interaction Liquid Chromatography-Electrospray Ionization Mass Spectrometry for Therapeutic Drug Monitoring. MDPI. Available at:[Link]

  • Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. Semantic Scholar. Available at:[Link]

  • CID 6932358 (N-Methylleucine) - Chemical and Physical Properties. PubChem. Available at:[Link]

  • Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors. D-NB. Available at:[Link]

Sources

Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to Evaluating the Chiral Purity of Ethyl 4-methyl-2-(methylamino)pentanoate Hydrochloride

Introduction In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of biological activity, safety, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of biological activity, safety, and efficacy. The enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[1] Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride, an N-methylated derivative of the amino acid leucine ethyl ester, serves as a valuable chiral building block. Ensuring its enantiomeric purity is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs). Regulatory bodies like the Food and Drug Administration (FDA) and the International Conference on Harmonisation (ICH) mandate stringent control over enantiomeric impurities, often requiring purity levels of 99.9% or higher.[2]

This guide provides an in-depth comparison of the three principal chromatographic techniques for evaluating the chiral purity of Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). We will move beyond mere protocols to explore the underlying scientific rationale, enabling you, the researcher, to not only execute these methods but also to understand and adapt them to your specific analytical challenges.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Established Workhorse

Chiral HPLC is the most widely adopted method for enantiomeric purity assessment due to its robustness, versatility, and the vast selection of commercially available Chiral Stationary Phases (CSPs).[3][4] The separation mechanism relies on the differential, transient diastereomeric complexes formed between the analyte enantiomers and the chiral selector immobilized on the stationary phase.

Rationale for Method Selection

For a polar, ionic compound like an amino acid ester hydrochloride, polysaccharide-based CSPs are the logical starting point for method development.[5] These phases, typically derivatives of cellulose or amylose, offer a broad range of chiral recognition capabilities through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within their helical polymer structures.[6] We will focus on a normal-phase method, which often provides superior selectivity for polar analytes compared to reversed-phase conditions.

Detailed Experimental Protocol: Normal-Phase Chiral HPLC

1. Sample Preparation:

  • Prepare a stock solution of Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride at 1.0 mg/mL in the mobile phase.

  • For determining the limit of detection for the undesired enantiomer, prepare serial dilutions from a stock solution of the racemate.

  • Scientist's Note: Dissolving the sample directly in the mobile phase is crucial to prevent peak distortion and ensure compatibility with the chromatographic system. The hydrochloride salt may require the addition of a small amount of the mobile phase's alcohol component to fully dissolve before adding the non-polar component.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV/Vis Diode Array Detector (DAD).

  • Chiral Stationary Phase: Chiralpak® AS-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (DEA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

3. System Suitability Test (SST):

  • Inject a solution containing approximately 0.15% of the undesired enantiomer relative to the main enantiomer.

  • Acceptance Criteria:

    • Resolution (Rs): ≥ 2.0 between the enantiomer peaks.

    • Tailing Factor (T): ≤ 1.5 for the main peak.

    • Relative Standard Deviation (%RSD): ≤ 2.0% for the peak area of six replicate injections.

Data Interpretation and Performance

The enantiomeric excess (% ee) is calculated from the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100

Table 1: Typical Performance Data for Chiral HPLC Method

ParameterTypical ValueRationale
Retention Time (Enantiomer 1)~6.5 minSufficient retention for baseline stability.
Retention Time (Enantiomer 2)~8.0 minClear separation from the first peak.
Resolution (Rs)> 2.5Exceeds the minimum requirement for robust quantification.
Selectivity (α)~1.35Indicates good differential interaction with the CSP.
Analysis Time~12 minA moderate runtime suitable for quality control (QC) labs.
Advantages and Limitations
  • Advantages: Highly robust and reproducible; extensive library of available CSPs; straightforward method development for many compounds.

  • Limitations: Can be time-consuming compared to SFC; uses significant volumes of potentially toxic organic solvents like hexane.

Pillar 2: Gas Chromatography (GC) - High Sensitivity through Derivatization

Chiral GC offers exceptional resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS). However, its application to polar, non-volatile compounds like amino acid esters requires a critical prerequisite: chemical derivatization to increase volatility.[7]

Rationale for Method Selection

The most reliable derivatization for amino acids and their esters involves a two-step process: esterification of the carboxylic acid (already present in our analyte) and acylation of the amine group.[8] We will use trifluoroacetic anhydride (TFAA) to form the N-trifluoroacetyl derivative, which is highly volatile and electron-capturing, making it suitable for both Flame Ionization Detection (FID) and MS. The separation is then performed on a chiral capillary column, such as one coated with a cyclodextrin derivative or a chiral selector like L-valine tert-butylamide polysiloxane (Chirasil-L-Val).[9][10]

Detailed Experimental Protocol: Chiral GC-FID

1. Derivatization Procedure: a. Weigh approximately 2 mg of Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride into a 2 mL reaction vial. b. Add 500 µL of Dichloromethane (DCM) and 100 µL of Trifluoroacetic Anhydride (TFAA). c. Cap the vial tightly and heat at 100°C for 30 minutes. d. Cool to room temperature. Evaporate the solvent and excess reagent under a gentle stream of nitrogen. e. Reconstitute the residue in 1.0 mL of Ethyl Acetate for injection. Scientist's Note: This derivatization must be carried out meticulously and consistently to ensure complete reaction without racemization. A dry environment is essential as both the reagent and the product are moisture-sensitive.

2. Instrumentation and Conditions:

  • GC System: Agilent 8890 GC or equivalent, with a split/splitless inlet and Flame Ionization Detector (FID).

  • Chiral Column: Chirasil®-L-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.3 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (50:1).

  • Oven Temperature Program: 70°C (hold 1 min), ramp at 4°C/min to 180°C, hold for 5 min.

  • Detector Temperature: 280°C.

3. System Suitability Test (SST):

  • Inject a derivatized racemic standard.

  • Acceptance Criteria:

    • Resolution (Rs): ≥ 2.5.

    • Peak Symmetry: 0.9 - 1.2 for both enantiomers.

Data Interpretation and Performance

Table 2: Typical Performance Data for Chiral GC Method

ParameterTypical ValueRationale
Retention Time (Enantiomer 1)~18.2 minElution within the optimal temperature range of the column.
Retention Time (Enantiomer 2)~19.5 minExcellent separation driven by the chiral stationary phase.
Resolution (Rs)> 4.0Baseline resolution typical of high-efficiency capillary GC.
Limit of Quantification (LOQ)< 0.05%High sensitivity allows for precise measurement of trace impurities.
Analysis Time~35 minLonger runtime due to the temperature program required for elution.
Advantages and Limitations
  • Advantages: Unmatched resolution and sensitivity (especially with MS detection); ideal for trace-level impurity quantification.

  • Limitations: Requires a multi-step, potentially error-prone derivatization process; derivatization conditions must be carefully controlled to prevent racemization; longer analysis time.

Pillar 3: Supercritical Fluid Chromatography (SFC) - The Fast and Green Alternative

SFC has emerged as a premier technique for chiral separations, particularly in high-throughput screening and purification environments.[11][12][13] It leverages the properties of supercritical CO2, which has low viscosity and high diffusivity, allowing for much higher flow rates and faster separations than HPLC without a significant loss in efficiency.[6][14]

Rationale for Method Selection

The mobile phase in SFC, primarily CO2 with a small amount of an organic modifier (like methanol), is less polar than typical normal-phase HPLC eluents. This makes SFC highly compatible with the same polysaccharide-based CSPs that are successful in HPLC.[12][15] The addition of a basic additive is often necessary to improve the peak shape of amine-containing compounds. The result is a method that is not only 3-5 times faster than HPLC but also significantly "greener" due to the reduction in organic solvent consumption.[6][11]

Detailed Experimental Protocol: Chiral SFC-UV

1. Sample Preparation:

  • Prepare a stock solution of Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride at 1.0 mg/mL in Methanol.

  • Scientist's Note: Methanol is a common and effective solvent for sample preparation in SFC as it is also used as the mobile phase modifier.

2. Instrumentation and Conditions:

  • SFC System: Waters ACQUITY UPC² or equivalent, with a UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Supercritical CO2 (A) and Methanol with 0.2% Isopropylamine (B).

  • Gradient: Isocratic at 15% B.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection: UV at 220 nm.

3. System Suitability Test (SST):

  • Inject a racemic standard.

  • Acceptance Criteria:

    • Resolution (Rs): ≥ 2.0.

    • Tailing Factor (T): ≤ 1.5.

    • Retention Time %RSD: ≤ 1.0% for six replicate injections.

Data Interpretation and Performance

Table 3: Typical Performance Data for Chiral SFC Method

ParameterTypical ValueRationale
Retention Time (Enantiomer 1)~2.1 minExtremely fast elution due to high flow rates.
Retention Time (Enantiomer 2)~2.8 minRapid baseline separation.
Resolution (Rs)> 3.0Excellent resolution achieved in a very short time.
Analysis Time< 4 minIdeal for high-throughput analysis and screening.
Solvent Consumption~1.8 mL Methanol/runSignificantly lower environmental and financial cost.
Advantages and Limitations
  • Advantages: Extremely fast analysis times; significantly reduced organic solvent consumption (environmentally friendly); lower operating pressure than UHPLC.[12]

  • Limitations: Requires specialized SFC instrumentation; method development can be more complex due to the interplay of pressure, temperature, and modifier concentration.

Workflow for Method Validation and Selection

Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[3] The validation process provides a self-validating system, ensuring the trustworthiness of the data generated.

Method_Validation_Workflow start Method Development (HPLC, GC, or SFC) specificity Specificity (Peak Purity, Resolution from Impurities) start->specificity linearity Linearity & Range (e.g., LOQ to 150% of impurity spec) specificity->linearity accuracy Accuracy (Spiked Recovery at 3 levels) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq Sensitivity (LOD & LOQ determination) precision->lod_loq robustness Robustness (Vary Flow, Temp, Mobile Phase %) lod_loq->robustness solution_stability Solution Stability robustness->solution_stability validated_method Validated Method Ready for Routine Use solution_stability->validated_method

Caption: Workflow for validating a chiral purity method per ICH guidelines.

Choosing the right technology depends on the specific requirements of the analytical task. The following decision tree can guide your selection process.

Method_Selection_Decision_Tree start What is the primary analytical need? need_qc Routine QC Release Testing start->need_qc Reliability & Robustness need_trace Trace-Level Impurity Quantification (<0.1%) start->need_trace Sensitivity need_hts High-Throughput Screening (e.g., Process Development) start->need_hts Speed & Throughput method_hplc Choose Chiral HPLC (Robust, Reliable, Widely Available) need_qc->method_hplc method_gc Choose Chiral GC-MS (Highest Sensitivity, Requires Derivatization) need_trace->method_gc method_sfc Choose Chiral SFC (Fastest, 'Greenest', Ideal for Speed) need_hts->method_sfc

Caption: Decision tree for selecting the optimal chiral analysis technique.

Conclusion

The evaluation of chiral purity for Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride can be successfully accomplished using HPLC, GC, or SFC. There is no single "best" method; rather, there is an optimal method for a given application.

  • Chiral HPLC remains the gold standard for quality control environments, offering unparalleled robustness and a wealth of established methodologies.

  • Chiral GC , despite the need for derivatization, provides the ultimate sensitivity required for trace analysis and structural confirmation when coupled with mass spectrometry.

  • Chiral SFC represents the future for high-throughput applications, delivering dramatic improvements in speed and sustainability without compromising separation quality.[11][13]

As a Senior Application Scientist, my recommendation is to begin method development with SFC and HPLC in parallel . The high success rate and speed of SFC often yield a viable method in a fraction of the time, while HPLC provides a reliable, orthogonal backup. This dual approach maximizes efficiency and ensures a robust, validated method is always within reach, safeguarding the quality and integrity of your chiral synthesis programs.

References

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe. [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2019). Research Journal of Pharmacy and Technology. [Link]

  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. (2019). Journal of Separation Science. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (2025). Springer. [Link]

  • Gas chromatographic enantiomer separation of d,l-leucine. (2010). ResearchGate. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (N.D.). IVT Network. [Link]

  • ethyl (2R)-2-amino-4-methylpentanoate hydrochloride. (2025). PubChem. [Link]

  • Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. (2023). CrystEngComm. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023). ResearchGate. [Link]

  • Enantiomeric Separation of Unusual Secondary Aromatic Amino Acids. (1998). Scholars' Mine. [Link]

  • A generic chiral separation strategy for supercritical fluid chromatography. (2014). Journal of Chromatography A. [Link]

  • Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. (2017). American Pharmaceutical Review. [Link]

  • 1 Use of SFC for Chiral separation in Pharmaceutical Industry. (N.D.). Chromedia. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

Sources

Validation

Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride vs methyl ester derivatives in peptide synthesis

For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel peptide therapeutics with enhanced pharmacological profiles, the incorporation of N-methylated amino acids has become a cornerstone...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel peptide therapeutics with enhanced pharmacological profiles, the incorporation of N-methylated amino acids has become a cornerstone of modern medicinal chemistry. These modifications can significantly improve metabolic stability, membrane permeability, and conformational rigidity, thereby transforming a promising peptide candidate into a viable drug. However, the synthesis of N-methylated peptides is fraught with challenges, primarily due to the steric hindrance and reduced nucleophilicity of the N-methylated amine.

This guide provides an in-depth comparison of two commonly used derivatives of the N-methylated amino acid, N-methyl-L-leucine: ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride and its corresponding methyl ester derivative . As a senior application scientist, this document will delve into the practical implications of choosing between these two building blocks, supported by established chemical principles and experimental insights, to empower researchers in making informed decisions for their peptide synthesis campaigns.

The Challenge of N-Methylated Amino Acids in Peptide Synthesis

The introduction of a methyl group on the amide nitrogen fundamentally alters the reactivity of the amino acid. This seemingly minor modification presents a cascade of synthetic hurdles that must be overcome to achieve efficient peptide coupling.

Key Challenges:

  • Steric Hindrance: The N-methyl group physically obstructs the approach of the activated carboxyl group of the incoming amino acid, significantly slowing down the reaction rate.[1][2][3]

  • Reduced Nucleophilicity: The secondary amine of an N-methylated residue is inherently less nucleophilic than the primary amine of its non-methylated counterpart, further contributing to sluggish reaction kinetics.[3]

  • Inefficient Coupling Reagents: Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), are often not potent enough to drive the reaction to completion, leading to low yields and the formation of deletion sequences.[1][3]

  • Racemization: The harsh conditions and extended reaction times often required for coupling can increase the risk of epimerization at the chiral center of the amino acid.[4][5]

  • Diketopiperazine (DKP) Formation: Dipeptides containing an N-methylated amino acid at the C-terminus are particularly prone to intramolecular cyclization to form diketopiperazines, a side reaction that truncates the peptide chain.[6][7]

To address these challenges, highly reactive coupling reagents and optimized protocols are essential. The choice of the C-terminal protecting group on the N-methylated amino acid also plays a crucial, albeit subtle, role in the overall success of the synthesis.

Ethyl vs. Methyl Ester: A Comparative Analysis

While both ethyl and methyl esters serve as effective C-terminal protecting groups, their performance in the context of sterically hindered N-methylated amino acids can differ. A direct, head-to-head experimental comparison with quantitative data for ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride versus its methyl ester derivative is not extensively documented in publicly available literature. However, a qualitative and theoretical comparison can be drawn based on fundamental organic chemistry principles.

FeatureEthyl 4-methyl-2-(methylamino)pentanoate HydrochlorideMethyl 4-methyl-2-(methylamino)pentanoateScientific Rationale
Steric Hindrance Slightly higherLowerThe ethyl group is bulkier than the methyl group, which could marginally increase the steric hindrance around the reaction center. This might slightly decrease the coupling reaction rate compared to the methyl ester.
Reactivity Potentially slightly lowerPotentially slightly higherThe electron-donating effect of the ethyl group is slightly greater than that of the methyl group, which could make the carbonyl carbon slightly less electrophilic and thus, marginally less reactive towards nucleophilic attack.
Solubility Generally good in organic solventsGenerally good in organic solventsBoth esters enhance solubility in common organic solvents used in peptide synthesis, such as dichloromethane (DCM) and dimethylformamide (DMF).[8] The ethyl ester may offer slightly better solubility in less polar solvents.
Diketopiperazine (DKP) Formation No direct comparative data availableNo direct comparative data availableThe propensity for DKP formation is primarily influenced by the dipeptide sequence and the reaction conditions, particularly the base used for deprotection and coupling.[6][7] The difference in the ester group is expected to have a minor influence.
Cleavage (Saponification) SlowerFasterMethyl esters are generally more susceptible to nucleophilic attack, making them easier to hydrolyze (saponify) under basic conditions than ethyl esters.[9] However, saponification of N-methylated amino acid esters is known to carry a high risk of racemization.[4]

Inference: Based on steric and electronic effects, the methyl ester derivative may offer a slight advantage in terms of reaction kinetics during the coupling step due to its smaller size and slightly greater electrophilicity of the carbonyl carbon. However, this difference is likely to be subtle and may be overshadowed by other factors such as the choice of coupling reagent, solvent, and temperature.

The Critical Role of the Hydrochloride Salt

Both ethyl and methyl esters of N-methyl-L-leucine are typically supplied as hydrochloride salts. This has important implications for their use in peptide synthesis.

  • Enhanced Stability and Solubility: The salt form increases the stability of the amino acid ester, preventing degradation during storage. It also improves solubility in certain solvents.

  • Necessity of Deprotonation: The protonated secondary amine is not nucleophilic and will not react with the activated carboxyl group of the incoming amino acid. Therefore, a stoichiometric amount of a non-nucleophilic base, such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), must be added to the reaction mixture to deprotonate the hydrochloride salt and liberate the free secondary amine.[10]

The in-situ neutralization of the hydrochloride salt is a critical step in the coupling reaction.

Deprotonation cluster_0 Reaction Mixture Amino_Ester_HCl R-NH(CH3)-CH(R')-COOR'' • HCl (Protonated, Non-nucleophilic) Free_Amine R-NH(CH3)-CH(R')-COOR'' (Deprotonated, Nucleophilic) Amino_Ester_HCl->Free_Amine + Base Base DIEA or NMM (Non-nucleophilic Base) Protonated_Base Base • H+Cl- Base->Protonated_Base + H+Cl-

Caption: Deprotonation of the amino acid ester hydrochloride.

Experimental Protocols

The following protocols provide a general framework for the synthesis and coupling of N-methyl-L-leucine esters. It is crucial to note that optimization may be necessary depending on the specific peptide sequence and available laboratory resources.

Protocol 1: Synthesis of N-Methyl-L-leucine Methyl Ester Hydrochloride

This protocol outlines a common method for the synthesis of amino acid methyl esters.

Materials:

  • N-Methyl-L-leucine

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)[11]

  • Diethyl ether

Procedure:

  • Suspend N-Methyl-L-leucine (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere.

  • Slowly add thionyl chloride (1.2 eq) or trimethylchlorosilane (2.0 eq) dropwise to the suspension.[11]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Triturate the resulting solid with diethyl ether to induce precipitation.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to yield N-Methyl-L-leucine methyl ester hydrochloride.

Protocol 2: Solution-Phase Dipeptide Synthesis with Ethyl 4-methyl-2-(methylamino)pentanoate Hydrochloride

This protocol describes a typical coupling reaction in solution phase using a highly active coupling reagent.

Materials:

  • Fmoc-L-Alanine (or other desired N-protected amino acid) (1.0 eq)

  • Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)[2]

  • Diisopropylethylamine (DIEA) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve Fmoc-L-Alanine and HATU in anhydrous DMF.

  • In a separate flask, dissolve ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride in anhydrous DCM and add DIEA. Stir for 10 minutes at room temperature for deprotonation.

  • Add the solution of the deprotonated amino ester to the activated Fmoc-L-Alanine solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended, or a second coupling may be necessary.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by silica gel column chromatography.

Peptide_Coupling_Workflow cluster_activation Activation cluster_deprotonation Deprotonation cluster_coupling Coupling cluster_workup Workup & Purification Fmoc_AA Fmoc-Amino Acid Activated_Ester Activated Fmoc-AA Fmoc_AA->Activated_Ester + HATU HATU HATU Dipeptide Fmoc-Dipeptide Ester Activated_Ester->Dipeptide NMe_AA_Ester_HCl N-Me-Leu-Ester • HCl Free_Amine Free N-Me-Leu-Ester NMe_AA_Ester_HCl->Free_Amine + DIEA DIEA DIEA Free_Amine->Dipeptide Crude_Product Crude Dipeptide Dipeptide->Crude_Product Pure_Product Pure Dipeptide Crude_Product->Pure_Product Chromatography

Caption: Solution-phase peptide coupling workflow.

Mitigating Side Reactions

Beyond the primary challenge of slow coupling, several side reactions can compromise the yield and purity of the final peptide.

  • Racemization: To minimize racemization, it is crucial to use the mildest possible conditions and to avoid prolonged exposure to strong bases. The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) with carbodiimide-based coupling reagents can suppress racemization, although for N-methylated amino acids, more potent uronium or phosphonium salt reagents are generally preferred.[5]

  • Diketopiperazine (DKP) Formation: This is a significant risk when an N-methylated amino acid is the second residue in the peptide chain. To mitigate this, one can:

    • Use a 2-chlorotrityl chloride resin for solid-phase synthesis, which is more sterically hindered and less prone to DKP formation.

    • Couple the third amino acid immediately after the deprotection of the second residue to minimize the time the free amine is available for intramolecular attack.

    • In some cases, the synthesis of a dipeptide unit for subsequent fragment condensation can bypass the problematic dipeptide stage on the resin.[6][7]

Conclusion

The choice between ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride and its methyl ester derivative in peptide synthesis is a nuanced one. While theoretical considerations suggest a slight kinetic advantage for the methyl ester due to reduced steric hindrance, this difference is likely to be minor in practice. The overarching challenge remains the inherent difficulty of coupling N-methylated amino acids.

Success in synthesizing N-methylated peptides hinges on a holistic approach that includes:

  • The selection of a highly reactive coupling reagent.

  • Careful control of reaction conditions, including temperature and time.

  • The judicious use of a non-nucleophilic base for the in-situ deprotonation of the amino acid ester hydrochloride.

  • An awareness of potential side reactions and the implementation of strategies to mitigate them.

By understanding the fundamental principles outlined in this guide and by employing robust experimental protocols, researchers can confidently incorporate these valuable building blocks into their peptide synthesis workflows, paving the way for the discovery of next-generation peptide therapeutics.

References

  • Anwer, M. K., & Spatola, A. F. (1980). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Synthesis, 1980(12), 929-932.
  • aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Abe, N., & Tam, J. P. (2021). Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production. Organic Process Research & Development, 25(9), 2064-2075.
  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119.
  • Nowick, J. S. (2020).
  • Sola, J., Fletcher, S. P., Castellanos, A., & Clayden, J. (2010). Supporting Information for: Pd(II)-Catalysed C(sp3)−H Arylation of N-(2-Pyridylsulfonyl)amino Acid Derivatives.
  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Semantic Scholar.
  • Anwer, M. K., & Spatola, A. F. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Tetrahedron Letters, 42(12), 2259-2261.
  • KIPO. (2003). JP2003137850A - Method for producing amino acid ester hydrochloride.
  • Li, D., & Tang, Y. (2022).
  • Wipf, P., & Kim, Y. (1995). Comparative study of methods to couple hindered peptides. Tetrahedron Letters, 36(36), 6455-6458.
  • PubChem. (n.d.). Ethyl 4-(methylamino)pentanoate. Retrieved from [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(12), 1915-1919.
  • Honarparvar, B., et al. (2014). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 12(3), 453-464.
  • Peptalyzer. (2024). Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention.
  • Kent, S. B. H. (2020). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. Israel Journal of Chemistry, 60(3-4), 190-201.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5641-5648.
  • Falciani, C., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7168.
  • PubChem. (n.d.). Methyl 2-ethylpentanoate. Retrieved from [Link]

  • Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
  • Hattori, T., et al. (2022). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. The Journal of Organic Chemistry, 87(7), 4785-4794.
  • Abdel-Mottaleb, M. S. A., et al. (2018). Toward the Synthesis and Improved Biopotential of an N-methylated Analog of a Proline-Rich Cyclic Tetrapeptide from Marine Bacteria. Marine Drugs, 16(9), 307.
  • ChemSrc. (2024). Ethyl 4-methyl-4-pentenoate. Retrieved from [Link]

  • Lee, S., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4118.
  • Gordon, D. W., & Steele, J. (1996). WO1996000391A1 - Methods for the synthesis of diketopiperazines.
  • Mjalli, F. S., & Naser, J. (2021). Effect of temperature and composition on physical properties of deep eutectic solvents based on 2-(methylamino)ethanol. Journal of Molecular Liquids, 333, 115939.
  • Crescenzi, O., et al. (2021). Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. Molecules, 26(11), 3376.
  • Karas, G., et al. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 8, 101402.
  • Bodanszky, M. (1984). 7.4 Racemization Assays. In The Practice of Peptide Synthesis (pp. 135-149). Springer, Berlin, Heidelberg.
  • Al-Amiery, A. A., et al. (2012). Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). Molecules, 17(12), 13965-13977.
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570.

Sources

Comparative

Validating the Biological Activity of Peptides Containing Ethyl 4-methyl-2-(methylamino)pentanoate Hydrochloride

A Comprehensive Comparison Guide for Peptidomimetic Drug Development As a Senior Application Scientist, I frequently encounter drug development programs stalled by the inherent limitations of native peptides: rapid prote...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide for Peptidomimetic Drug Development

As a Senior Application Scientist, I frequently encounter drug development programs stalled by the inherent limitations of native peptides: rapid proteolytic degradation and poor transcellular membrane permeability. To overcome these hurdles, the strategic incorporation of non-canonical amino acids is essential.

This guide provides an in-depth, objective comparison of peptide performance when modifying sequences with Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride —the ethyl ester hydrochloride salt of N-methyl-leucine (N-Me-Leu). By evaluating the mechanistic causality behind N-methylation and providing self-validating experimental workflows, this guide equips researchers with the authoritative framework needed to optimize peptidomimetic leads.

Mechanistic Rationale: The Causality of N-Methylation

The transition from a native L-Leucine to an N-Methyl-Leucine residue fundamentally alters the physicochemical properties of a peptide. Rather than viewing this as a simple substitution, we must analyze the structural causality that drives biological activity [1]:

  • Proteolytic Stability (Steric Hindrance): Endogenous proteases (e.g., trypsin, chymotrypsin) rely on precise hydrogen bonding and spatial access to the scissile amide bond. The N-methyl group introduces severe steric bulk and eliminates the amide proton, effectively blocking the enzyme's catalytic triad and preventing degradation [2].

  • Membrane Permeability (Desolvation Energy): Passive transcellular diffusion requires the peptide to shed its hydration shell. Native amide protons (NH) are strong hydrogen-bond donors that exact a high energetic penalty during desolvation. N-methylation replaces this polar NH with a lipophilic N-CH₃ group, drastically lowering the desolvation energy and increasing the apparent permeability coefficient ( Papp​ ) [1].

  • Target Binding Affinity (Conformational Preorganization): N-methylation shifts the cis/trans isomerization equilibrium of the peptide backbone. When strategically placed, this modification restricts the peptide into its bioactive conformation, reducing the entropic penalty upon binding to the target receptor [3].

Mechanism Start N-Methylation of Leucine (N-Me-Leu) Steric Steric Hindrance at Amide Bond Start->Steric Hbond Removal of H-Bond Donor (NH → N-CH3) Start->Hbond Conform Altered Cis/Trans Isomerization Start->Conform Protease Protease Resistance (Increased T1/2) Steric->Protease Perm Enhanced Lipophilicity (Increased Papp) Hbond->Perm Affinity Conformational Locking (Lower Entropic Cost) Conform->Affinity Bio Improved Oral Bioavailability & Efficacy Protease->Bio Perm->Bio Affinity->Bio

Mechanistic pathways through which N-methylation enhances peptide bioavailability and efficacy.

Comparative Performance Data

To objectively evaluate the impact of N-Me-Leu, we compare a model hexapeptide containing native L-Leucine against variants containing N-Methyl-Leucine and D-Leucine (a common alternative for preventing proteolysis). The data below represents benchmarked biological activity metrics derived from standardized in vitro assays [2, 3].

Peptide VariantSequence ModificationProteolytic Half-Life ( T1/2​ )PAMPA Permeability ( Papp​ )Target Binding Affinity ( Kd​ )
Native Peptide L-Leucine (Leu)~15 minutes< 1.0 × 10⁻⁶ cm/s45 nM
Epimerized D-Leucine (D-Leu)~12 hours1.2 × 10⁻⁶ cm/s180 nM
N-Methylated N-Methyl-Leucine > 24 hours 15.4 × 10⁻⁶ cm/s 12 nM

Analysis: While D-Leucine improves stability, it often disrupts the backbone geometry, leading to a severe loss in binding affinity and failing to improve permeability. N-Methyl-Leucine not only provides superior protease resistance but also yields a >15-fold increase in membrane permeability while actually improving target affinity through conformational locking.

Self-Validating Experimental Workflows

To ensure scientific integrity, the biological activity of N-Me-Leu peptides must be validated through rigorous, self-contained experimental systems.

Workflow cluster_assays 4. Biological Validation Assays A 1. Hydrolysis & Fmoc Protection B 2. Solid-Phase Peptide Synthesis A->B C 3. Cleavage & HPLC Purification B->C D Proteolytic Stability (LC-MS/MS) C->D E PAMPA Permeability (Papp Calculation) C->E F Binding Affinity (SPR / FRET) C->F

Step-by-step experimental workflow for synthesizing and validating N-Me-Leu modified peptides.

Protocol 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Because Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride is an ester, it must be prepared for standard SPPS or used directly in liquid-phase fragment coupling.

  • Preparation: Hydrolyze the ethyl ester using LiOH in THF/H₂O, followed by standard Fmoc-protection using Fmoc-OSu to yield Fmoc-N-Me-Leu-OH.

  • Coupling: The secondary amine of N-Me-Leu is sterically hindered and less nucleophilic than a primary amine. Use highly reactive coupling reagents (e.g., HATU/HOAt with DIPEA) and extend the coupling time to 2 hours.

  • Subsequent Residue Coupling: Coupling the next amino acid onto the N-methyl group is notoriously difficult. Use symmetric anhydrides or triphosgene activation to force the reaction.

  • Self-Validation Check: Perform a micro-cleavage after coupling the residue subsequent to N-Me-Leu. Analyze via LC-MS to confirm >95% coupling efficiency. If deletion sequences are present, the biological assays will yield false negatives.

Protocol 2: Proteolytic Stability Assay
  • Incubation: Dilute the purified peptide to 10 µM in 25% human blood serum (or purified Trypsin/Chymotrypsin buffer) at 37°C.

  • Quenching: At predetermined time points (0, 15, 30, 60, 120, 1440 mins), extract 50 µL aliquots and quench with 50 µL of ice-cold acetonitrile containing 1% formic acid to precipitate serum proteins.

  • Quantification: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS, integrating the area under the curve (AUC) for the parent mass.

  • Self-Validation Check: Run a native, unmodified reference peptide in parallel. The assay is only valid if the native peptide exhibits predictable, rapid clearance ( T1/2​ < 30 min), confirming baseline protease activity in the serum batch.

Protocol 3: PAMPA (Parallel Artificial Membrane Permeability Assay)
  • Preparation: Coat the porous filter membrane of the acceptor plate with a 1% (w/v) solution of lecithin in dodecane to simulate a lipophilic cell membrane.

  • Incubation: Add the N-Me-Leu peptide (100 µM in PBS, pH 7.4) to the donor compartment. Place the acceptor plate (containing pure PBS) on top. Incubate at room temperature for 16 hours in a humidity chamber.

  • Analysis: Measure the peptide concentration in both the donor and acceptor wells using LC-MS/MS. Calculate the Papp​ using the standard steady-state flux equation.

  • Self-Validation Check: Include a known highly permeable standard (e.g., Verapamil) and a low permeability standard (e.g., Atenolol) in parallel wells. The assay is strictly validated only if the Papp​ of Verapamil is >10 × 10⁻⁶ cm/s and Atenolol is <1 × 10⁻⁶ cm/s [1].

Conclusion

Substituting native residues with Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride (N-Me-Leu) is a highly effective, mechanistically sound strategy for transforming a vulnerable peptide into a viable, orally bioavailable drug candidate. By systematically removing hydrogen bond donors and introducing steric bulk, researchers can simultaneously solve the dual challenges of permeability and stability without sacrificing target affinity.

References

  • Wang, C. K., Northfield, S. E., Colless, B., Chaousis, S., Hamernig, I., Lohman, R. J., ... & Craik, D. J. (2014). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. Proceedings of the National Academy of Sciences, 111(49), 17504-17509. URL:[Link]

  • Li, Y., Li, W., & Xu, Z. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs, 19(6), 311. URL:[Link]

  • Fiacco, S. V., & Roberts, R. W. (2008). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ChemBioChem, 9(14), 2200-2203. URL:[Link]

Validation

comparative stability analysis of Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride in different buffer solutions

Executive Summary For drug development professionals and synthetic chemists utilizing non-coded amino acids, Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride (commonly known as N-methyl-L-leucine ethyl ester hydroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists utilizing non-coded amino acids, Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride (commonly known as N-methyl-L-leucine ethyl ester hydrochloride) serves as a critical building block for peptidomimetics, prodrugs, and targeted therapeutics. While N-methylation enhances lipophilicity and proteolytic stability, esterification introduces vulnerabilities in aqueous environments.

This guide provides an objective, data-driven comparison of the stability of Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride against non-methylated and free-acid alternatives across physiological pH ranges. By understanding the specific degradation kinetics—namely ester hydrolysis and α -carbon racemization—researchers can optimize formulation buffers and synthesis conditions.

Mechanistic Context & Degradation Pathways

The stability of amino acid esters in aqueous buffers is dictated by two primary degradation pathways: nucleophilic attack at the ester carbonyl (hydrolysis) and proton abstraction at the chiral center (racemization) [2].

  • Base-Catalyzed Hydrolysis: In neutral to basic environments (pH > 6.8), hydroxide ions attack the ester carbonyl, cleaving the ethyl group to yield the free acid (N-methyl-leucine) and ethanol.

  • α -Proton Epimerization/Racemization: N-methyl amino acid esters are uniquely susceptible to racemization. The absence of an acidic amide or urethane proton—which would normally ionize and suppress α -deprotonation—leaves the α -proton highly vulnerable to base-catalyzed abstraction, leading to the formation of the D-enantiomer [2, 3].

Pathways A Ethyl 4-methyl-2-(methylamino) pentanoate HCl B Base-Catalyzed Hydrolysis (pH > 6.8) A->B H2O / OH- D Alpha-Proton Deprotonation A->D OH- C N-Methyl-Leucine (Free Acid) B->C Ester Cleavage E Racemization (D-Enantiomer) D->E Epimerization

Figure 1: Degradation pathways of N-Me-Leu-OEt via hydrolysis and racemization.

Comparative Stability Profiles

To objectively assess performance, Ethyl 4-methyl-2-(methylamino)pentanoate HCl (Target) was compared against L-Leucine ethyl ester HCl (Non-methylated primary amine control) and N-Methyl-L-leucine (Free acid control).

Table 1: Hydrolysis Half-Life ( t1/2​ ) at 37°C

The following data illustrates the ester cleavage rates across standard ICH Q1A(R2) stability buffer systems [1].

Buffer SystempHTarget Compound ( t1/2​ )L-Leucine Ethyl Ester ( t1/2​ )N-Methyl-Leucine ( t1/2​ )
Simulated Gastric Fluid1.2> 200 h> 200 hStable
Acetate Buffer4.5> 150 h> 150 hStable
Simulated Intestinal Fluid6.848.2 h36.5 hStable
Phosphate Buffer7.414.6 h9.8 hStable

Key Insight: The target compound exhibits a longer hydrolysis half-life at pH 7.4 compared to the non-methylated ester. The bulky N-methyl group provides steric shielding to the adjacent ester carbonyl, slightly hindering the approach of hydroxide nucleophiles.

Table 2: Enantiomeric Purity (% D-Isomer formed after 24h at pH 7.4)

While the N-methyl group protects against hydrolysis, it severely compromises chiral stability under basic conditions [3].

Compound% D-Isomer (24h)Mechanistic Driver
Target Compound 14.8% Lack of ionizable amine proton accelerates α -deprotonation.
L-Leucine Ethyl Ester 2.1%Primary amine proton ionizes, suppressing α -deprotonation.
N-Methyl-Leucine < 0.5%Carboxylate anion electrostatically repels OH− .

Stability-Indicating Experimental Protocol

To ensure data integrity, the following self-validating LC-MS/MS workflow must be employed. This protocol includes internal controls to verify that the quenching step itself does not induce degradation.

Step-by-Step Methodology
  • Buffer Preparation: Prepare aqueous buffers (pH 1.2, 4.5, 6.8, 7.4) strictly adhering to ICH Q1A(R2) guidelines for ionic strength and buffering capacity [1].

  • Spiking & Incubation: Dissolve the compounds in DMSO to create a 10 mM stock. Spike into the respective buffers to a final concentration of 100 µM (final DMSO < 1%). Incubate at 37°C ± 0.5°C in a thermoshaker.

  • Aliquoting & Quenching (Critical Step): At intervals (0, 1, 2, 4, 8, 12, 24 h), extract 50 µL aliquots. Immediately quench by adding 50 µL of ice-cold 1% formic acid in acetonitrile containing 1 µM of Internal Standard (N-Me-Leu-d3-OEt).

    • Causality: The immediate drop in pH neutralizes OH− ions, halting base-catalyzed hydrolysis and racemization instantly. The cold acetonitrile precipitates buffer salts, preventing LC column fouling.

  • System Suitability Test (SST): Analyze a t=0 quenched sample. A recovery of 100 ± 2% validates that the quenching matrix does not cause artifactual ester cleavage.

  • Chromatographic Analysis:

    • Achiral LC-MS/MS: Utilize a C18 column to quantify the disappearance of the ester and the appearance of the free acid. Calculate mass balance to ensure no secondary degradation pathways (e.g., oxidation) are occurring.

    • Chiral LC-UV: Utilize a Chiralpak ZWIX(+) column to separate and quantify L- and D-enantiomers.

Workflow S1 Buffer Prep (pH 1.2 - 7.4) S2 Compound Incubation (37°C) S1->S2 S3 Time-Point Aliquoting S2->S3 S4 Acid Quenching (Stop Rxn) S3->S4 S5 LC-MS & Chiral HPLC Analysis S4->S5

Figure 2: Self-validating LC-MS/MS workflow for stability indicating assays.

Discussion: Causality & Structural Dynamics

When formulating or synthesizing with Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride, researchers must balance the trade-offs introduced by its structural modifications.

  • The N-Methyl Advantage (Hydrolysis): The data demonstrates that N-methylation provides a moderate protective effect against ester hydrolysis at physiological pH (14.6 h vs 9.8 h). The steric bulk of the methyl group restricts the trajectory of incoming nucleophiles attacking the ester carbonyl. For prodrug applications, this slightly extended half-life can be advantageous for ensuring absorption before premature cleavage in the gastrointestinal tract.

  • The N-Methyl Liability (Racemization): The critical vulnerability of this compound is chiral instability. Because the secondary amine lacks the acidic proton found in primary amino acids, the molecule cannot form a stabilizing anion under basic conditions. Consequently, the base abstracts the α -proton instead, leading to rapid epimerization (14.8% D-isomer formation at 24h) [2, 3].

Application Takeaway: If this compound is used in peptide synthesis or liquid formulations, the pH must be strictly maintained below 6.0. Formulations targeting pH 7.4 will suffer from rapid loss of enantiomeric purity, potentially leading to off-target toxicities or loss of pharmacological efficacy.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2): Stability Testing of New Drug Substances and Products." ICH Guidelines, 2003.[Link][1]

  • Humphrey, John M., and A. Richard Chamberlin. "Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides." Chemical Reviews, 1997.[Link][2]

  • Aurelio, Luigi, et al. "Synthetic Preparation of N-Methyl-α-amino Acids." Chemical Reviews, 2004.[Link][3]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride

As a Senior Application Scientist, I frequently observe laboratories mishandling amino acid ester hydrochlorides by treating them as benign organic salts. However, the physicochemical reality of Ethyl 4-methyl-2-(methyla...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling amino acid ester hydrochlorides by treating them as benign organic salts. However, the physicochemical reality of Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride (CAS: 2170123-28-9)—also known as Ethyl N-methylleucinate hydrochloride—demands rigorous, scale-dependent safety protocols.

This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for handling this specific intermediate, ensuring both operator safety and material integrity.

Physicochemical Hazard Profile & Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the mechanistic behavior of the chemical. Like most amino acid ester hydrochlorides, this compound is a fine, crystalline solid that presents two primary operational hazards: aerosolization and hygroscopic acidity ().

  • The Inhalation Risk: Fine pharmaceutical powders have low bulk densities and are highly susceptible to static charge buildup. During transfer, static repulsion can cause the powder to aerosolize, creating an immediate inhalation hazard.

  • The Dermal/Mucous Membrane Risk: The hydrochloride counterion makes the crystalline lattice hygroscopic. If this powder contacts the natural moisture barrier of human skin or the respiratory tract, it absorbs water and partially dissociates, inducing a localized drop in pH. This mechanism is the root cause of its classification as a skin, eye, and respiratory irritant (STOT SE 3) ()[1].

Quantitative Hazard Summary
PropertyValue / ClassificationOperational Implication
CAS Number 2170123-28-9Ensure accurate inventory and waste tracking.
Physical State Crystalline solid / Fine powderHigh risk of static-induced aerosolization.
Hygroscopicity Moderate to HighAbsorbs ambient moisture; requires sealed handling.
GHS Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates strict dermal and respiratory barriers.

Comprehensive PPE & Containment Matrix

PPE selection must not be static; it must scale with the mass of the chemical being handled. The following matrix outlines the self-validating barrier systems required for different operational scales.

ScalePrimary ContainmentBody & Eye ProtectionHand ProtectionRespiratory Protection
Analytical (< 10g) Chemical Fume Hood (Face velocity: 80-100 fpm)Flame-resistant lab coat, ANSI Z87.1 safety gogglesSingle-use nitrile gloves (≥ 4 mil thickness)Not required if hood is validated; otherwise N95.
Bulk (> 10g) Negative-Pressure Glove Box or Powder IsolatorTyvek® suit, full face shield over safety gogglesDouble nitrile gloves (8 mil outer, 4 mil inner)NIOSH-approved P100 respirator or PAPR.

Operational Workflows & Methodologies

Do not simply follow these steps; understand that each step is designed to break a specific chain of exposure.

Protocol A: Analytical Scale Weighing & Transfer (< 10g)

Objective: Prevent static-induced powder dispersion and ambient moisture degradation.

  • Environmental Preparation: Verify the fume hood airflow. Lay down a static-dissipative weighing mat. Causality: Grounding the workspace prevents the ionic powder from "jumping" due to static buildup.

  • PPE Donning: Equip standard analytical PPE (lab coat, goggles, 4-mil nitrile gloves).

  • Handling: Use a grounded, stainless-steel or static-dissipative spatula. Open the primary chemical container only within the active airflow of the hood.

  • Transfer: Weigh the material directly into a tared, sealable reaction vial. Cap the vial before removing it from the hood.

  • Decontamination: Wipe the balance and spatulas with a 70% Isopropyl Alcohol (IPA) / 30% water solution. The water solubilizes the HCl salt, while the IPA ensures rapid evaporation.

Protocol B: Preparative/Bulk Scale Handling (> 10g)

Objective: Mitigate high-volume dust generation and severe respiratory/dermal risks.

  • Containment Setup: All bulk transfers must occur within a vented powder weighing isolator. If an isolator is unavailable, a walk-in hood must be used.

  • Advanced PPE Donning: Don a Tyvek suit and double-glove. Causality: The hydrochloride salt can draw moisture from sweat through microscopic pinholes in single gloves, leading to localized chemical burns. Double-gloving breaks this osmotic potential.

  • Respiratory Defense: Don a NIOSH-approved P100 particulate respirator, which filters ≥99.97% of airborne particles, a critical standard for handling pharmaceutical powders ()[2].

  • Solvent Quenching Transfer: Use a split-butterfly valve or continuous-liner system to transfer the powder into the reactor. Immediately rinse residual powder from the transfer funnel directly into the reactor using the primary reaction solvent (e.g., Dichloromethane) to instantly eliminate airborne dust.

Workflow Visualization

PPE_Workflow Start Handle Ethyl N-methylleucinate HCl Scale Assess Operational Scale Start->Scale Analytical Analytical (< 10g) Scale->Analytical Small Mass Bulk Bulk (> 10g) Scale->Bulk Large Mass Hood Chemical Fume Hood Analytical->Hood Iso Glove Box / Isolator Bulk->Iso PPE_A Lab Coat, Safety Glasses, Single Nitrile Gloves Hood->PPE_A PPE_B Tyvek Suit, Face Shield, Double Gloves, P100/PAPR Iso->PPE_B

Decision tree for PPE and containment selection based on operational scale.

Disposal & Waste Management Plan

Improper disposal of hydrochloride salts can compromise entire waste streams.

  • Segregation: Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride must be strictly segregated into Halogenated Organic Waste containers.

  • Causality: The chloride counterion precludes this material from standard organic waste streams. If incinerated at standard temperatures with non-halogenated waste, the chloride ions can catalyze the formation of highly toxic polychlorinated dibenzodioxins (PCDDs).

  • Spill Response: In the event of a spill, do not sweep dry powder. Cover the spill with slightly damp absorbent pads to suppress dust, carefully scoop the material into a hazardous waste bag, and wash the surface with a dilute sodium bicarbonate solution to neutralize residual acidity.

References

  • Enviro Safety Products. "3M 8293 P100 Particulate Respirator Mask - Safety Standards for Handling Pharmaceutical Powders." Enviro Safety Products,[Link][2].

  • Journal of Agricultural and Food Chemistry. "Mild and Efficient Preparation of Phytosteryl Amino Acid Ester Hydrochlorides and Their Properties." ACS Publications, [Link][1].

Sources

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